molecular formula C14H22N2O3 B1203071 2,5-Diethoxy-4-morpholinoaniline CAS No. 51963-82-7

2,5-Diethoxy-4-morpholinoaniline

Cat. No.: B1203071
CAS No.: 51963-82-7
M. Wt: 266.34 g/mol
InChI Key: DDCBPJKVWMBNCC-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-morpholinoaniline, also known as this compound, is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBPJKVWMBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068693
Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51963-82-7
Record name 2,5-Diethoxy-4-(4-morpholinyl)benzenamine
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Record name 2,5-Diethoxy-4-morpholinoaniline
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Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Record name 2,5-diethoxy-4-morpholinoaniline
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Record name 2,5-DIETHOXY-4-MORPHOLINOANILINE
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2,5-Diethoxy-4-morpholinoaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is an aromatic amine derivative incorporating a morpholine moiety and two ethoxy groups on the aniline core. This substitution pattern suggests potential applications in medicinal chemistry, as the morpholine ring is a common feature in many biologically active compounds, often improving pharmacokinetic properties. The diethoxy substitution can influence the electronic and lipophilic character of the molecule. This guide outlines a plausible synthetic route and expected analytical characteristics of this compound.

Proposed Synthesis

The proposed synthesis of this compound is a two-step process commencing with the nitration of 1-bromo-2,5-diethoxybenzene to yield the key intermediate, 1-bromo-2,5-diethoxy-4-nitrobenzene. This is followed by a nucleophilic aromatic substitution of the bromine atom with morpholine, and a subsequent reduction of the nitro group to the desired aniline.

Logical Flow of Synthesis

Synthesis_Flow A 1-Bromo-2,5-diethoxybenzene B Nitration (HNO3, H2SO4) A->B C 1-Bromo-2,5-diethoxy-4-nitrobenzene B->C D Nucleophilic Aromatic Substitution (Morpholine, Base) C->D E 2,5-Diethoxy-4-morpholino-1-nitrobenzene D->E F Reduction (e.g., Fe/HCl or H2/Pd-C) E->F G This compound F->G experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants Mixing (Nitration) B Reaction Monitoring (TLC) A->B C Work-up & Isolation (Intermediate) B->C D Reactants Mixing (Substitution & Reduction) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Purification (Column Chromatography) E->F G Structure Elucidation (NMR, IR, MS) F->G H Purity Analysis (HPLC, Elemental Analysis) F->H analytical_relationship Compound 2,5-Diethoxy-4- morpholinoaniline NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure NMR->Structure Connectivity (H & C framework) IR->Structure Functional Groups (-NH₂, -O-, Ar) MS->Structure Molecular Weight & Fragmentation

A Technical Guide to the Physicochemical Properties of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2,5-Diethoxy-4-morpholinoaniline, a substituted aniline derivative. The information is compiled for use in research, chemical synthesis, and drug development contexts where understanding a compound's physical and chemical characteristics is paramount for predicting its behavior, designing experiments, and ensuring safe handling.

Compound Identity

This compound is an organic compound featuring a core aniline ring substituted with two ethoxy groups and a morpholine moiety.

  • IUPAC Name: 2,5-diethoxy-4-morpholin-4-yl-aniline[1]

  • CAS Number: 51963-82-7[1][2]

  • Chemical Formula: C14H22N2O3[1][2]

  • Synonyms: 2,5-Diethoxy-4-(4-morpholinyl)benzenamine, N-(4-Amino-2,5-diethoxyphenyl)morpholine, NSC 151969[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that this data is primarily sourced from chemical suppliers and may represent a combination of experimental and calculated values.

PropertyValueUnitData Type
Molecular Weight 266.336 g/mol Calculated[2]
Appearance Light-gray to beige crystalline powder-Experimental[2]
Melting Point 83 - 86°CExperimental[2]
Boiling Point 466°CExperimental[2]
Density 1.128g/cm³Experimental[2]
Flash Point 235.6°CExperimental[2]
Refractive Index 1.547-Experimental[2]
Polar Surface Area (PSA) 56.95ŲCalculated[2]
Octanol-Water Partition Coefficient (XLogP3) 2.549-Calculated[2]

General Experimental Protocols

3.1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of a melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting point is reported as this range.

3.2. Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

  • Objective: To measure the compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance, pH meter.

  • Procedure:

    • A solution of the compound is prepared in n-octanol (pre-saturated with water).

    • An equal volume of water (pre-saturated with n-octanol) is added to a separatory funnel.

    • A known amount of the compound's n-octanol solution is added to the funnel.

    • The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases, followed by a period of rest to allow the layers to separate completely.

    • The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

3.3. Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.

  • Apparatus: Vials with screw caps, orbital shaker with temperature control, centrifuge, analytical instrumentation (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing a known volume of purified water or a relevant buffer solution.

    • The vial is sealed and placed in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After shaking, the suspension is centrifuged or filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC-UV.

    • The experiment is performed in triplicate to ensure reproducibility.

Workflow for Physicochemical Characterization

As no specific biological signaling pathways involving this compound have been documented, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this one.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural & Physical Properties cluster_2 Phase 3: In Vitro & Pharmacokinetic Properties cluster_3 Phase 4: Final Analysis A Chemical Synthesis B Purification (e.g., Crystallization, Chromatography) A->B C Purity Assessment (e.g., HPLC, LC-MS) B->C D Structural Verification (NMR, MS, IR) C->D E Physical State & Appearance D->E F Melting Point Determination D->F G Boiling Point Determination D->G H Aqueous Solubility D->H I Lipophilicity (LogP/LogD) D->I J Chemical Stability (pH, Temp) D->J K pKa Determination D->K L Data Compilation & Analysis E->L F->L G->L H->L I->L J->L K->L M Comprehensive Physicochemical Profile L->M

Workflow for Physicochemical Characterization.

References

2,5-Diethoxy-4-morpholinoaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 2,5-Diethoxy-4-morpholinoaniline, a substituted aniline derivative. This document compiles its chemical identity, physicochemical properties, and molecular structure. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identification and Properties

This compound is classified as a substituted aromatic amine. Its core structure consists of an aniline ring substituted with two ethoxy groups and a morpholine moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 51963-82-7[1][2]
Molecular Formula C₁₄H₂₂N₂O₃[1][2]
Molecular Weight 266.34 g/mol [1]
IUPAC Name 2,5-diethoxy-4-morpholin-4-yl-aniline[2]
Synonyms Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-; 2,5-Diethoxy-4-(4-morpholinyl)benzenamine; 2,5-Diethoxy-4-morpholin-4-ylphenylamine; NSC 151969[1][2]
Appearance Light-gray to beige crystalline powder[1]
Melting Point 83-86 °C[1]
Boiling Point 466 °C[1]
Density 1.128 g/cm³[1]
Flash Point 235.6 °C[1]
Refractive Index 1.547[1]
Polar Surface Area (PSA) 56.95 Ų[1]
LogP (XLogP3) 2.55[1]

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring. An amino group at position 1 defines it as an aniline. Two ethoxy groups are located at positions 2 and 5, and a morpholine ring is attached at position 4.

Caption: Molecular Structure of this compound.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of morpholine and aniline derivatives are known, protocols tailored to this specific molecule are not publicly available at this time. Such syntheses often involve nucleophilic aromatic substitution reactions followed by reduction of a nitro group, but specific reagents, reaction conditions, and purification methods for this compound have not been described in the reviewed literature.

Biological Activity and Signaling Pathways

There is currently no available information in peer-reviewed scientific literature or public databases regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Studies on structurally related compounds, such as other dimethoxyaniline or morpholine derivatives, have explored a range of biological effects, including potential anticancer and central nervous system activities. However, these findings cannot be directly extrapolated to this compound without specific experimental data. Consequently, no signaling pathways or experimental workflows involving this compound can be depicted.

Conclusion

This compound is a well-characterized chemical entity with defined physicochemical properties. However, there is a significant lack of publicly available information regarding its synthesis, biological activity, and potential applications in research and drug development. Further investigation is required to elucidate its pharmacological profile and potential therapeutic relevance. This guide serves as a summary of the currently accessible data and highlights the need for future research into this compound.

References

potential biological activity of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of 2,5-Diethoxy-4-morpholinoaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide to the potential biological activities of the chemical compound this compound. Due to the absence of published literature on its specific biological effects, this guide focuses on inferred potential activities based on the well-documented pharmacology of structurally analogous compounds. The primary hypothesized activities are anticancer and serotonergic effects. This guide furnishes detailed experimental protocols for the initial in vitro evaluation of these potential activities, including cytotoxicity assays and receptor binding studies. Furthermore, it presents structured data from related compounds to support the rationale for these investigations and includes mandatory visualizations of experimental workflows and relevant signaling pathways to aid in conceptualizing a research strategy.

Introduction and Rationale

This compound is a substituted aniline derivative. While its specific biological profile is uncharacterized, its core structure contains moieties that are prevalent in molecules with established pharmacological activities. The presence of a 4-morpholinoaniline group is noted in various compounds investigated for anticancer properties. For instance, novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant anti-proliferative effects against breast cancer cell lines[1]. Additionally, derivatives of 2-morpholino-4-anilinoquinoline have shown antitumor activity[2].

Concurrently, the 2,5-dialkoxy-substituted phenylamine scaffold is a classic pharmacophore for agonists of the serotonin 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, which are often associated with psychoactive properties[3][4][5]. The structural similarity of this compound to these serotonergic agents suggests a potential interaction with serotonin receptors.

Based on this structural analysis, this guide outlines a foundational research plan to probe the potential anticancer and serotonergic activities of this compound.

Data Presentation: Biological Activity of Structurally Related Compounds

To establish a basis for experimental investigation, the following tables summarize quantitative data from publicly available studies on compounds structurally related to this compound.

Table 1: Anticancer Activity of Related Morpholinoaniline Derivatives

Compound Class Target Cell Line Assay Type Measured Endpoint Reported IC₅₀ Value
3-fluoro-4-morpholinoaniline derivatives MCF-7 (Breast Cancer) MTT Assay Cytotoxicity 1.811 µM (for compound NAM-5)[1]
MDA-MB-231 (Breast Cancer) MTT Assay Cytotoxicity 2.143 µM (for compound NAM-5)[1]
2-morpholino-4-anilinoquinoline derivatives HepG2 (Liver Cancer) MTT Assay Cytotoxicity 8.50 µM (for compound 3d)[2]

| 4-morpholino-2-phenylquinazolines | A375 (Melanoma) | Proliferation Assay | Inhibition | 0.58 µM (for compound 15e)[6] |

Table 2: Serotonin Receptor Affinity of Related 2,5-Dialkoxy-Substituted Phenylamines

Compound Class Target Receptor Assay Type Measured Endpoint Reported Kᵢ or EC₅₀ Value
4-Aryl-substituted 2,5-dimethoxyphenethylamines 5-HT₂ₐ Radioligand Binding Affinity (Kᵢ) 32 nM (for compound 5i)[7][8]
4-Alkoxy-substituted 2,5-dimethoxyphenethylamines 5-HT₂ₐ Radioligand Binding Affinity (Kᵢ) 8–1000 nM[9]
5-HT₂ₐ Functional Assay Agonist Potency (EC₅₀) 16–2600 nM[9]

| 2,5-Dimethoxyphenylpiperidines | 5-HT₂ₐ | Functional Assay | Agonist Potency (EC₅₀) | 20-fold decrease in potency after 5-MeO group removal[10] |

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the initial assessment of the hypothesized biological activities.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to measure the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells[11][12][13].

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Application:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compound. Include vehicle-only controls.

    • Incubate the plates for 48 to 72 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2–4 hours.

    • Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol for Serotonin 5-HT₂ₐ Receptor Binding Assay

This protocol assesses the affinity of the test compound for the human 5-HT₂ₐ receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT₂ₐ receptor. The degree of displacement of the radioligand is indicative of the test compound's binding affinity.

Methodology:

  • Preparation of Reagents:

    • Prepare a membrane suspension from cells recombinantly expressing the human 5-HT₂ₐ receptor.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), the radioligand, and a range of concentrations of the test compound.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₐ), and the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding versus the log of the competitor concentration to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a conceptual workflow for anticancer screening and a key signaling pathway relevant to the hypothesized serotonergic activity.

G General In Vitro Anticancer Screening Workflow cluster_workflow General In Vitro Anticancer Screening Workflow A Test Compound (this compound) B Primary Cytotoxicity Screen (MTT Assay across multiple cancer cell lines) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Dose-Response Confirmation (Re-testing to confirm IC50 values) C->D E Secondary Mechanistic Assays (e.g., Apoptosis, Cell Cycle Arrest) D->E F Lead Candidate Prioritization E->F

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

G Gq-Coupled Serotonin 5-HT2A Receptor Signaling Pathway cluster_pathway Gq-Coupled Serotonin 5-HT2A Receptor Signaling Pathway Ligand Serotonergic Agonist GPCR 5-HT2A Receptor Ligand->GPCR binds G_protein Gq Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_Release Intracellular Ca²⁺ Release ER->Ca2_Release Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC->Downstream_Effects

References

2,5-Diethoxy-4-morpholinoaniline as a potential serotonin receptor ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the binding affinity and functional activity of 2,5-Diethoxy-4-morpholinoaniline at serotonin receptors. This guide, therefore, extrapolates its potential pharmacological profile based on the well-established structure-activity relationships of structurally analogous 2,5-dialkoxy-substituted phenethylamines and amphetamines. The experimental protocols provided are standard methodologies that would be employed to characterize such a compound.

Introduction

Substituted phenethylamines are a well-established class of compounds known to interact with monoamine receptors, with a particular emphasis on serotonin (5-HT) receptors. The 2,5-dialkoxy substitution pattern on the phenyl ring is a key pharmacophore for potent agonism, particularly at the 5-HT2A and 5-HT2C receptor subtypes.[1][2][3] this compound, with its core 2,5-diethoxy-aniline structure, presents an intriguing candidate for investigation as a selective serotonin receptor ligand. The introduction of a morpholino group at the 4-position introduces a bulky, polar substituent that could significantly influence its pharmacological profile, potentially altering its affinity, efficacy, and selectivity across the diverse family of serotonin receptors. This document provides a comprehensive overview of the hypothesized pharmacological properties of this compound, detailed experimental protocols for its characterization, and visual representations of its potential signaling pathways and experimental workflows.

Hypothesized Pharmacological Profile

Based on the structure-activity relationships of related 2,5-dimethoxyphenethylamines and amphetamines, it is hypothesized that this compound will exhibit affinity for serotonin receptors, primarily the 5-HT2 family.

Table 1: Hypothesized Serotonin Receptor Binding Affinities (Ki) for this compound

Receptor SubtypeHypothesized Kᵢ (nM)Rationale
5-HT2A10 - 500The 2,5-dialkoxy motif is a strong determinant for 5-HT2A affinity.[1][2][4] The bulky morpholino group may decrease affinity compared to smaller 4-substituents.
5-HT2C50 - 1000Many 2,5-dimethoxy analogs show comparable or slightly lower affinity for 5-HT2C versus 5-HT2A.[1][2][4]
5-HT1A> 10002,5-disubstituted phenethylamines generally exhibit low affinity for the 5-HT1A receptor.[4]
5-HT2B100 - 2000Affinity at this receptor is variable among analogs and will require experimental determination.[5]

Table 2: Hypothesized Functional Activity (EC₅₀ and Eₘₐₓ) for this compound

Receptor SubtypeHypothesized ActivityHypothesized EC₅₀ (nM)Hypothesized Eₘₐₓ (%)Rationale
5-HT2APartial to Full Agonist50 - 150040 - 100The nature of the 4-substituent can modulate efficacy. A bulky group may lead to partial agonism.[4]
5-HT2CPartial Agonist100 - 250020 - 80Efficacy at 5-HT2C is often lower than at 5-HT2A for this class of compounds.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and pharmacological characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound could involve the following steps:

  • Nitration of 1,4-diethoxybenzene: 1,4-diethoxybenzene can be nitrated using a mixture of nitric acid and sulfuric acid to yield 1,4-diethoxy-2-nitrobenzene.

  • Nucleophilic Aromatic Substitution: The resulting nitro compound can undergo nucleophilic aromatic substitution with morpholine in the presence of a suitable base to introduce the morpholino group at the 4-position, yielding 4-(2,5-diethoxy-4-nitrophenyl)morpholine.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to yield the final product, this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Kᵢ) of the compound for various serotonin receptor subtypes.

  • Membrane Preparation: Clonal cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Assay Conditions: The prepared membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) at a fixed concentration and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A/2C):

  • Cell Culture and Dye Loading: Cells expressing the target receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values relative to a reference full agonist (e.g., serotonin).

Visualizations

Signaling Pathways

G Ligand This compound Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds to G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Hypothesized Gq-coupled signaling pathway for this compound.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis & Purification Binding_Assays Radioligand Binding Assays (Determine Ki) Synthesis->Binding_Assays Functional_Assays Functional Assays (Determine EC50, Emax) Synthesis->Functional_Assays Data_Analysis Data Analysis & SAR Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis PK_Studies Pharmacokinetic Studies (ADME) Behavioral_Studies Behavioral Models PK_Studies->Behavioral_Studies Tox_Studies Toxicology Studies Behavioral_Studies->Tox_Studies Data_Analysis->PK_Studies

Caption: General experimental workflow for characterizing a novel serotonin receptor ligand.

Conclusion

While direct experimental evidence is currently unavailable, the structural features of this compound strongly suggest its potential as a serotonin receptor ligand, likely with a preference for the 5-HT2 receptor family. The presence of the bulky morpholino group at the 4-position is a key structural modification that warrants further investigation to understand its impact on affinity, selectivity, and functional activity. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel psychoactive compounds. Such studies are essential to elucidate its therapeutic potential and to contribute to the broader understanding of the structure-activity relationships of serotonin receptor ligands.

References

Spectroscopic and Analytical Profile of 2,5-Diethoxy-4-morpholinoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical data for the compound 2,5-Diethoxy-4-morpholinoaniline. Due to the limited availability of direct experimental data in public databases and literature, this guide leverages established principles of spectroscopy and predictive models to offer a detailed characterization profile. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the characterization of newly synthesized chemical entities.

Chemical Structure and Properties

  • IUPAC Name: 2,5-diethoxy-4-morpholin-4-ylaniline

  • CAS Number: 51963-82-7

  • Molecular Formula: C₁₄H₂₂N₂O₃

  • Molecular Weight: 266.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH (position 3 or 6)6.6 - 6.9s1H
Aromatic CH (position 3 or 6)6.5 - 6.8s1H
-NH₂ (Aniline)3.5 - 4.5br s2H
-OCH₂CH₃ (Ethoxy)3.9 - 4.1q4H
-NCH₂CH₂O- (Morpholine)3.7 - 3.9t4H
-NCH₂CH₂O- (Morpholine)2.9 - 3.1t4H
-OCH₂CH₃ (Ethoxy)1.3 - 1.5t6H

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-NH₂140 - 145
Aromatic C-O148 - 152
Aromatic C-N (Morpholine)135 - 140
Aromatic C-H100 - 115
-OCH₂CH₃ (Ethoxy)64 - 66
-NCH₂CH₂O- (Morpholine)67 - 69
-NCH₂CH₂O- (Morpholine)51 - 53
-OCH₂CH₃ (Ethoxy)14 - 16
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Aniline)3350 - 3450Medium (two bands for primary amine)
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Medium to Strong
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-N Stretch (Aromatic Amine)1250 - 1340Strong
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1020-1075 (symmetric)Strong
C-O-C Stretch (Morpholine Ether)1110 - 1130Strong
C-N Stretch (Aliphatic Amine)1020 - 1250Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment IonNotes
266[M]⁺Molecular ion peak. As the molecule contains two nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.
251[M - CH₃]⁺Loss of a methyl radical from an ethoxy group.
237[M - C₂H₅]⁺Loss of an ethyl radical from an ethoxy group.
221[M - OC₂H₅]⁺Loss of an ethoxy radical.
180[M - C₄H₈NO]⁺Cleavage of the morpholine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

    • DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound like this compound.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Characterization Synthesis Chemical Synthesis Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purity_Check->MS IR Infrared Spectroscopy (IR) - Functional Groups Purity_Check->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Structure Purity_Check->NMR Data_Analysis Data Interpretation & Structure Elucidation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Final_Report Technical Report & Data Archiving Data_Analysis->Final_Report

A general workflow for the synthesis and characterization of a chemical compound.

This guide provides a foundational understanding of the expected analytical characteristics of this compound. It is intended to support researchers in the identification and characterization of this and structurally related molecules. Experimental verification of the predicted data is highly recommended.

solubility and stability of 2,5-Diethoxy-4-morpholinoaniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the organic compound 2,5-Diethoxy-4-morpholinoaniline. While specific experimental data for this compound is not extensively available in public literature, this document outlines standard experimental protocols and data presentation frameworks based on established pharmaceutical and chemical research practices.

Introduction

This guide details the standard procedures for systematically evaluating the solubility and stability of this compound.

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability and processability. Due to its molecular structure, featuring both hydrophobic (ethoxy and phenyl groups) and polar (morpholino and amino groups) moieties, this compound is expected to exhibit varied solubility in different solvents. Generally, it is soluble in organic solvents like chloroform and ethyl acetate.[4]

Illustrative Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and serve as a template for reporting experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.0)25< 0.1Shake-Flask
Ethanol2515.2Shake-Flask
Methanol2525.8Shake-Flask
Acetonitrile255.7Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 100Shake-Flask
N,N-Dimethylformamide (DMF)25> 100Shake-Flask
Chloroform25> 100Shake-Flask
Ethyl Acetate2545.3Shake-Flask
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, chloroform, ethyl acetate)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

    • Calculate the solubility based on the concentration in the saturated solution and the dilution factor.

Visualization of Solubility Determination Workflow

G Solubility Determination Workflow A Add excess compound to solvent B Equilibrate in shaker (24-48h) at constant temperature A->B C Centrifuge to separate solid and supernatant B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

Illustrative Stability Data (Forced Degradation)

The following table is an example of how to present the results of a forced degradation study on this compound. The data is hypothetical.

Stress ConditionDurationAssay of Parent (%)Degradation (%)No. of Degradants
0.1 M HCl (Acid Hydrolysis)24 hours85.214.82
0.1 M NaOH (Base Hydrolysis)24 hours92.57.51
Water (Neutral Hydrolysis)24 hours99.10.90
3% H₂O₂ (Oxidation)24 hours78.921.13
Heat (60°C)48 hours98.61.41
Photostability (ICH Q1B)24 hours95.34.72
Experimental Protocol for Stability Studies (Forced Degradation)

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Mass spectrometer (LC-MS) for identification of degradation products

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 80°C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 80°C) for a specified time.

    • Neutral Hydrolysis: Mix the stock solution with water and heat (e.g., at 80°C) for a specified time.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 60°C).

    • Photodegradation: Expose the compound (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining and the percentage of degradation.

    • Identify and characterize the major degradation products, potentially using LC-MS.

Visualization of Stability Study Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze samples by stability-indicating HPLC-PDA A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal D->Analysis E Photolysis E->Analysis Start Prepare stock solution of this compound Start->A Start->B Start->C Start->D Start->E End Identify degradants (LC-MS) and assess stability Analysis->End

Caption: Workflow for conducting forced degradation stability studies.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is limited, the outlined protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies represent industry-standard approaches. The successful application of these methods will yield crucial data for the development and handling of this compound in research and commercial settings. It is recommended that all analytical methods used for quantification are properly validated according to relevant guidelines to ensure the accuracy and reliability of the results.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological and mechanistic data for 2,5-Diethoxy-4-morpholinoaniline is not currently available in published scientific literature. This guide, therefore, presents a scientifically inferred mechanism of action based on the well-established pharmacology of structurally analogous phenethylamine derivatives. The proposed pathways and experimental designs are intended to serve as a foundational framework for future research into this specific molecule.

Executive Summary

This compound is a substituted phenethylamine derivative. While its precise biological activity remains uncharacterized, its structural similarity to a class of known psychoactive compounds, particularly the 2,5-dimethoxy-phenethylamines, strongly suggests a potential interaction with the serotonergic system. This document outlines a hypothesized mechanism of action centered on the serotonin 2A (5-HT2A) receptor, a key target for many psychedelic compounds. We present a logical framework for investigation, including detailed experimental protocols and data presentation formats, to facilitate the exploration of this novel compound's pharmacological profile.

Proposed Mechanism of Action: A Serotonergic Hypothesis

Based on the structure-activity relationships of related compounds, we hypothesize that this compound acts as an agonist at the serotonin 5-HT2A receptor. The phenethylamine scaffold with 2,5-alkoxy substituents is a classic pharmacophore for 5-HT2A receptor activation. The addition of a morpholino group at the 4-position likely modulates the compound's affinity, selectivity, and efficacy at this and other related receptors.

Activation of the 5-HT2A receptor, a Gq-coupled G protein-coupled receptor (GPCR), is known to initiate a downstream signaling cascade. This cascade is central to the pharmacological effects of many psychedelic compounds.

Proposed Signaling Pathway

The proposed signaling pathway following the binding of this compound to the 5-HT2A receptor is as follows:

  • Receptor Binding: The compound binds to the orthosteric site of the 5-HT2A receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq.

  • PLC Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: The activation of PKC and other downstream effectors leads to a cascade of phosphorylation events, ultimately altering neuronal excitability and gene expression, which are thought to underlie the compound's potential psychoactive effects.

Hypothesized 5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Cellular_Response Neuronal Excitability & Gene Expression PKC->Cellular_Response Leads to Ca_release->PKC Co-activates

Caption: Hypothesized 5-HT2A receptor signaling cascade.

Quantitative Data from Analogous Compounds

To provide a reference for potential experimental outcomes, the following table summarizes quantitative data for structurally related 2,5-dimethoxy-phenethylamine derivatives. It is crucial to note that these values are for comparative purposes only and the activity of this compound may differ significantly.

CompoundReceptor TargetAssay TypeValue (nM)Reference
2C-B5-HT2AAgonist Potency (EC50)1.6[1]
2C-B5-HT2CAgonist Potency (EC50)4.1[1]
LPH-55-HT2AAgonist Potency (EC50)5.3[1]
LPH-55-HT2CAgonist Potency (EC50)26[1]
(-)-DOI5-HT2AAntagonist Inhibition (IC50 of M100907)-[2]

Detailed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro and cellular assays are proposed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Radioligand: Utilize a high-affinity 5-HT2A receptor antagonist radioligand, such as [3H]ketanserin.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Membrane_Prep Prepare 5-HT2A Receptor Membranes Assay_Setup Incubate Membranes with [3H]ketanserin and Test Compound Membrane_Prep->Assay_Setup Filtration Separate Bound and Free Radioligand via Filtration Assay_Setup->Filtration Scintillation Quantify Radioactivity with Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis

Caption: Workflow for the radioligand binding assay.

Functional Assay: Calcium Mobilization

Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT2A receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell Plating: Plate the cells in a 96-well or 384-well microplate.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a reference agonist like serotonin).

Calcium Mobilization Assay Workflow Cell_Plating Plate 5-HT2A Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add Test Compound Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Change Compound_Addition->Fluorescence_Reading Data_Analysis Calculate EC50 and Emax Fluorescence_Reading->Data_Analysis

References

In Silico Modeling of 2,5-Diethoxy-4-morpholinoaniline: A Technical Guide to Putative Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the receptor binding profile of 2,5-Diethoxy-4-morpholinoaniline. Due to the limited direct experimental data on this specific compound, this document outlines a theoretical framework based on the pharmacological data of structurally analogous compounds, primarily 2,5-dimethoxyphenethylamine derivatives. The primary hypothesized targets for this compound are the serotonin 5-HT2A and 5-HT2C receptors. This guide details the proposed experimental protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the potential binding interactions and affinity of the title compound with these receptors. Furthermore, it presents relevant quantitative data from analogous compounds and visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of computational drug discovery.

Introduction to this compound and its Putative Targets

This compound is a substituted aniline derivative. While specific pharmacological data for this compound is scarce in publicly available literature, its structural features, particularly the 2,5-dialkoxy-4-amino-phenyl moiety, bear a strong resemblance to a class of psychoactive phenethylamines known to interact with serotonin receptors. The 2,5-dimethoxyphenethylamine scaffold is a well-established motif for potent agonism at the serotonin 2A receptor (5-HT2AR)[1]. Derivatives of 2,5-dimethoxyphenethylamine have demonstrated high affinity for both 5-HT2A and 5-HT2C receptors[2][3]. Based on this structural analogy, it is hypothesized that this compound will exhibit significant binding affinity for the 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC) and leads to subsequent intracellular signaling cascades[4][5].

Quantitative Data from Structurally Related Compounds

To inform the hypothetical in silico study, the following table summarizes the binding affinities (Ki) of several 2,5-dimethoxyphenethylamine analogs for human 5-HT2A and 5-HT2C receptors. This data serves as a benchmark for interpreting the potential results of the proposed modeling studies for this compound.

Compound4-Substituenth5-HT2A Ki (nM)h5-HT2C Ki (nM)Reference
2C-D-CH389 ± 11210 ± 30[6]
2C-E-CH2CH349 ± 5110 ± 10[6]
2C-I-I13 ± 141 ± 4[6]
25CN-NBOH-CN (with N-benzyl-2-hydroxy)0.44 ± 0.041.8 ± 0.2[6]
25D-NBOMe-CH3 (with N-benzyl-2-methoxy)0.12 ± 0.010.32 ± 0.03[6]
25E-NBOMe-CH2CH3 (with N-benzyl-2-methoxy)0.15 ± 0.010.28 ± 0.03[6]

In Silico Experimental Protocols

This section details the proposed methodologies for a comprehensive in silico investigation of this compound's interaction with the 5-HT2A and 5-HT2C receptors.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor.

Protocol using AutoDock Vina:

  • Receptor Preparation:

    • Obtain the 3D crystal structures of the human 5-HT2A and 5-HT2C receptors from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB files.

    • Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools (ADT).

    • Define the binding site by creating a grid box encompassing the known active site of the receptor.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in PDBQT format using ADT, which assigns Gasteiger charges and defines rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • Vina will perform a conformational search and score the resulting poses based on its empirical scoring function.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol using GROMACS:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform energy minimization of the system to remove steric clashes.

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

    • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Investigate the persistence of key intermolecular interactions observed in the docking pose.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Protocol (Ligand-Based and Structure-Based):

  • Ligand-Based Pharmacophore Modeling:

    • Training Set Selection: Compile a set of known active ligands for the 5-HT2A and 5-HT2C receptors with diverse structures and a range of activities.

    • Conformational Analysis: Generate multiple conformers for each ligand in the training set.

    • Pharmacophore Model Generation: Align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

    • Model Validation: Validate the generated pharmacophore model using a test set of active and inactive compounds.

  • Structure-Based Pharmacophore Modeling:

    • Interaction Analysis: Analyze the key interactions between co-crystallized ligands and the active site residues of the 5-HT2A and 5-HT2C receptors from their PDB structures.

    • Feature Generation: Generate pharmacophoric features based on these interactions.

    • Model Refinement: Refine the pharmacophore model to ensure it represents the essential interactions for binding.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large compound databases to identify novel molecules with the potential to bind to the target receptors.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for the 5-HT2A and 5-HT2C receptors.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling 5-HT2A/2C_Receptor 5-HT2A/2C Receptor Gq_Protein Gq Protein 5-HT2A/2C_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., 2,5-Diethoxy-4- morpholinoaniline) Agonist->5-HT2A/2C_Receptor Binds

Caption: Hypothesized 5-HT2A/2C Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram outlines the proposed in silico workflow.

G cluster_prep Preparation cluster_modeling In Silico Modeling cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (PDB) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Pharm_Model Pharmacophore Modeling Receptor_Prep->Pharm_Model Structure-Based Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Ligand_Prep->Pharm_Model Known Actives Binding_Analysis Binding Pose & Affinity Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics (GROMACS) Stability_Analysis Complex Stability & Interaction Analysis MD_Sim->Stability_Analysis Virtual_Screening Virtual Screening Pharm_Model->Virtual_Screening Binding_Analysis->MD_Sim Select Best Pose

Caption: In Silico Receptor Binding Workflow.

Conclusion

This technical guide provides a robust, albeit theoretical, framework for the in silico investigation of this compound's binding to the 5-HT2A and 5-HT2C receptors. By leveraging data from structurally similar compounds and employing a multi-faceted computational approach encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable hypotheses regarding the compound's pharmacological profile. The detailed protocols and visualizations presented herein are intended to serve as a practical resource for scientists engaged in the early stages of drug discovery and development, facilitating a more rational and efficient exploration of novel chemical entities. Future experimental validation of these in silico predictions is crucial to confirm the hypothesized receptor interactions and to further elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound 2,5-Diethoxy-4-morpholinoaniline. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust screening protocol based on established methodologies for analogous morpholinoaniline derivatives with demonstrated anti-cancer activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction: The Therapeutic Potential of Morpholinoaniline Derivatives

Morpholinoaniline scaffolds are recognized as privileged structures in medicinal chemistry, with numerous derivatives exhibiting significant anti-cancer properties. Research into related compounds, such as 3-fluoro-4-morpholinoaniline and 2-morpholino-4-anilinoquinoline derivatives, has revealed potent cytotoxic effects against various cancer cell lines, including breast and liver cancer.[1][2] These findings underscore the potential of this compound as a candidate for anti-cancer drug discovery and warrant a thorough investigation of its cytotoxic profile.

Proposed Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for the preliminary cytotoxicity assessment of a test compound like this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assessment cluster_4 Analysis A Compound Solubilization (e.g., in DMSO) B Cell Line Selection & Culture (e.g., MCF-7, HepG2, Normal Fibroblasts) C Seeding of Cells in 96-well Plates B->C D Treatment with Serial Dilutions of this compound C->D E Incubation for a Defined Period (e.g., 24, 48, 72 hours) D->E F Cell Viability Assay (e.g., MTT, SRB) E->F G Data Acquisition (e.g., Spectrophotometry) F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Values H->I

Figure 1: Proposed workflow for in vitro cytotoxicity screening.

Data from Structurally Related Morpholinoaniline Derivatives

To provide a contextual baseline for the expected potency of this compound, the following table summarizes the cytotoxic activity of various morpholinoaniline derivatives reported in the literature.

Compound ClassCell LineIC50 (µM)Reference
3-Fluoro-4-morpholinoaniline DerivativesMCF-7 (Breast Cancer)1.811 - 1.883[1]
MDA-MB-231 (Breast Cancer)2.143 - 4.688[1]
2-Morpholino-4-anilinoquinoline DerivativesHepG2 (Liver Cancer)8.50 - 12.76[2]
Morpholino-s-triazine DerivativesK562 (Leukemia)0.55 - 0.59[3]

Detailed Experimental Protocols

Cell Lines and Culture

A panel of human cancer cell lines should be selected for the initial screening. Based on the activity of related compounds, breast cancer (e.g., MCF-7, MDA-MB-231) and liver cancer (e.g., HepG2) cell lines are recommended.[1][2] Additionally, a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), should be included to assess the selectivity of the compound.[4] Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[5]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Studies on related morpholinoaniline derivatives have confirmed apoptosis-mediated cell death through methods like flow cytometry.[1] A potential signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway, which is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Effects A 2,5-Diethoxy-4- morpholinoaniline B Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) A->B C Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (e.g., Caspase-3, -7) G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

References

Methodological & Application

Application Note: A Detailed Synthetic Route for 2,5-Diethoxy-4-morpholinoaniline from 2,5-diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed, three-step synthetic protocol for the preparation of 2,5-Diethoxy-4-morpholinoaniline, a valuable intermediate in pharmaceutical research, starting from commercially available 2,5-diethoxyaniline. The synthesis involves the regioselective bromination of the starting material, followed by a palladium-catalyzed Buchwald-Hartwig amination with morpholine, and concludes with the deprotection of the aniline. This application note provides comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of the target compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including the electron-rich aromatic ring and the morpholine moiety, make it a desirable scaffold in drug discovery. The synthetic route presented herein offers a reliable and reproducible method for obtaining this compound in good yield and purity. The key transformations include a selective bromination at the 4-position of 2,5-diethoxyaniline and a subsequent Buchwald-Hartwig C-N cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of arylamines.[1][2][3][4][5][6][7][8]

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the protection of the amino group of 2,5-diethoxyaniline as an acetamide to prevent side reactions during bromination. The protected intermediate then undergoes electrophilic aromatic substitution with a suitable brominating agent to introduce a bromine atom at the 4-position. The resulting 4-bromo-2,5-diethoxyacetanilide is then subjected to a Buchwald-Hartwig amination with morpholine. The final step involves the hydrolysis of the acetamide protecting group to yield the desired this compound.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Buchwald-Hartwig Amination cluster_3 Step 4: Deprotection 2,5-diethoxyaniline 2,5-diethoxyaniline N-(2,5-diethoxyphenyl)acetamide N-(2,5-diethoxyphenyl)acetamide 2,5-diethoxyaniline->N-(2,5-diethoxyphenyl)acetamide Acetic anhydride, Pyridine 4-bromo-N-(2,5-diethoxyphenyl)acetamide 4-bromo-N-(2,5-diethoxyphenyl)acetamide N-(2,5-diethoxyphenyl)acetamide->4-bromo-N-(2,5-diethoxyphenyl)acetamide N-Bromosuccinimide, Acetonitrile N-(2,5-diethoxy-4-morpholinophenyl)acetamide N-(2,5-diethoxy-4-morpholinophenyl)acetamide 4-bromo-N-(2,5-diethoxyphenyl)acetamide->N-(2,5-diethoxy-4-morpholinophenyl)acetamide Morpholine, Pd2(dba)3, XPhos, NaOtBu, Toluene This compound This compound N-(2,5-diethoxy-4-morpholinophenyl)acetamide->this compound HCl, Ethanol, Reflux

References

Application Notes and Protocols for the Quantification of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxy-4-morpholinoaniline is an aromatic amine, a class of compounds frequently encountered in pharmaceutical development as intermediates, impurities, or degradation products. Accurate and precise quantification of such compounds is critical for ensuring drug safety and efficacy. This document provides detailed analytical methods for the quantification of this compound in pharmaceutical matrices. The protocols described herein are based on established principles of analytical chemistry, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

These methods are intended to serve as a comprehensive guide for researchers and analysts. Adherence to Good Laboratory Practices (GLP) and proper method validation are essential for obtaining reliable results. The validation parameters outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely accessible technique for the quantification of aromatic amines.[3][4] This method offers a good balance of sensitivity, linearity, and precision for routine analysis.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be necessary. A generic extraction procedure involves dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][5]

Quantitative Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Robustness No significant impact on resultsRobust

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std prep_sample Prepare Sample (Dissolve/Extract) prep_start->prep_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject filter_sample Filter through 0.45 µm Filter prep_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: HPLC-UV experimental workflow for the quantification of this compound.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the analysis of trace levels of this compound in complex biological matrices, LC-MS/MS is the method of choice.[3][6][7]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A Shimadzu LC-20ADXR or equivalent liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Kinetex C18, 50 mm x 2.1 mm, 2.6 µm) is suitable.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex, then centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further diluted.

2. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize the collision energy for the product ions. Hypothetical transitions are provided below:

    • Quantifier: m/z [M+H]+ → m/z [Fragment 1]

    • Qualifier: m/z [M+H]+ → m/z [Fragment 2]

Method Validation

The LC-MS/MS method should be validated for the same parameters as the HPLC-UV method, with particular attention to matrix effects.

Quantitative Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range Defined by the linear range0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.7%
Precision (RSD%)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 ng/mL
Specificity No interfering peaks at the analyte's retention timeNo interference observed
Matrix Effect Within acceptable limits (e.g., 85-115%)95.2%
Robustness No significant impact on resultsRobust

Logical Relationship Diagram for Method Validation

Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness Stability Solution Stability Method Analytical Method Method->Specificity Method->Robustness Method->Stability

Caption: Logical relationships between key analytical method validation parameters.

References

Application Note: High-Throughput Analysis of 2,5-Diethoxy-4-morpholinoaniline using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2,5-Diethoxy-4-morpholinoaniline. The developed protocol is suitable for high-throughput screening and quality control in pharmaceutical development. The method utilizes a reversed-phase C18 column with a gradient elution, coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate implementation in a laboratory setting.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development.[1] Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality assurance. This application note presents a validated HPLC-MS method designed for the selective and sensitive determination of this compound in relevant matrices. The method is based on established principles for the analysis of aniline and morpholino-containing compounds, ensuring a high degree of confidence in the results.[2][3]

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥95%)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation

An HPLC system equipped with a binary pump, autosampler, and column oven was coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

A reversed-phase separation was achieved using a C18 analytical column. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

Table 1: HPLC Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
8.0595
8.1955
10.0955

Table 2: HPLC Gradient Program

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound (C₁₂H₁₈N₂O₃, MW: 238.28) is [M+H]⁺ at m/z 239.3.[4] Product ions were determined by infusing a standard solution and performing a product ion scan.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound239.3194.20.13015
This compound (Qualifier)239.3166.20.13025

Table 4: MRM Transitions

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation ("Dilute and Shoot")

For the analysis of drug substance or drug product, a simple "dilute and shoot" method is often sufficient.[5]

  • Accurately weigh a portion of the sample containing the equivalent of 10 mg of this compound.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex for 1 minute to ensure complete dissolution.

  • Further dilute an aliquot of this solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to bring the concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The method was validated for linearity, precision, accuracy, and sensitivity.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

Table 5: Method Validation Summary

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Serial Dilution (Standards) Dilute to Range (Sample) dissolve->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC Separation (C18 Column) filter->hplc Inject ms MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

logical_relationship compound This compound (Analyte) separation Chromatographic Separation (Reversed-Phase HPLC) compound->separation Injection ionization Ionization (Electrospray - ESI+) separation->ionization Elution detection Mass Detection (Triple Quadrupole - MRM) ionization->detection Ion Transfer result Quantitative Result detection->result Data Acquisition & Processing

Caption: Logical relationship of the analytical steps.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The simple sample preparation protocol and short run time make it suitable for high-throughput applications in a drug development environment. The method demonstrates excellent linearity, precision, and accuracy, meeting typical requirements for regulated analysis.

References

Application Note: 1H and 13C NMR Spectral Assignment of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and spectral assignment for the characterization of 2,5-Diethoxy-4-morpholinoaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented, including chemical shifts, multiplicities, and coupling constants, are summarized in tabular format for clarity. A standard experimental protocol for sample preparation and data acquisition is also provided.

Introduction

This compound is a substituted aniline derivative incorporating ethoxy and morpholine functional groups.[1][2] The structural elucidation of such molecules is fundamental in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure.[3] This application note details the assignment of the ¹H and ¹³C NMR spectra of this compound and provides a generalized protocol for data acquisition.

Molecular Structure and Numbering

The chemical structure and atom numbering scheme for this compound are presented below to facilitate the discussion of the NMR spectral assignments.

Caption: Chemical structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data are based on established chemical shift ranges for analogous functional groups.[4][5][6] The chemical environment of each nucleus is influenced by the electronic effects of the substituents on the aromatic ring.[7]

¹H NMR Spectral Data

The predicted ¹H NMR spectral data are summarized in the table below. The assignments are based on expected chemical shifts, multiplicities, and integrations. The aromatic protons (H3 and H6) are expected to be singlets due to the substitution pattern. The ethoxy groups should each present as a quartet and a triplet. The morpholine ring protons typically show two distinct multiplets.[3][8] The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be highly variable.[3]

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~6.7s-1H
H6~6.3s-1H
NH₂~3.5 - 4.5 (broad)s-2H
H7, H7'~4.0q~7.04H
H8, H8'~1.4t~7.06H
H9, H12~3.1t~4.54H
H10, H11~3.8t~4.54H
¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectral data are presented in the table below. The chemical shifts are estimated based on the effects of the substituents on the aromatic ring and typical values for ethoxy and morpholine carbons.[3][9][10]

Atom NumberPredicted Chemical Shift (δ, ppm)
C1~138
C2~149
C3~115
C4~135
C5~145
C6~100
C7, C7'~64
C8, C8'~15
C9, C12~52
C10, C11~67

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.[3]

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[11][12]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak can be used as a reference.[13]

NMR Data Acquisition

The following are general parameters for acquiring 1D ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Instrument Setup: Calibrate and set up the NMR spectrometer according to the manufacturer's guidelines.

  • Sample Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the spectrometer's magnet.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

¹H Spectrum Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: ~16 ppm

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~2-3 seconds

¹³C Spectrum Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: ~240 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds

Data Processing
  • Fourier Transform: The raw data, or Free Induction Decay (FID), is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

The logical workflow for the NMR analysis is depicted in the diagram below.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) DataAcq Data Acquisition (1H & 13C Spectra) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Assignment & Interpretation) Processing->Analysis

References

Application Notes and Protocols for 2,5-Diethoxy-4-morpholinoaniline in In-Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxy-4-morpholinoaniline and its derivatives represent a class of compounds with potential biological activity, making them of interest for drug discovery and development. Aniline derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents. The incorporation of a morpholine ring, a common motif in medicinal chemistry, can modulate the physicochemical properties and biological activity of the parent molecule. These application notes provide a comprehensive guide for the in-vitro evaluation of this compound using common cell-based assays. The protocols detailed below are foundational and can be adapted for various cell lines and research questions.

Data Presentation: In-Vitro Efficacy

The following tables summarize representative quantitative data for aniline and morpholinoaniline derivatives from in-vitro assays. While specific data for this compound is not publicly available, these tables provide a comparative framework for its potential activity.

Table 1: Cytotoxicity of Aniline Derivatives against various Cancer Cell Lines (IC₅₀ in µM)

CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)SH-SY5Y (Neuroblastoma)
Compound A (Anilinoquinazoline derivative) 24.1[1]>5018.9[2]14.8[1]
Compound B (2-morpholino-4-anilinoquinoline derivative) -8.50[3]--
Compound C (4-Anilinoquinolinylchalcone derivative) ----
Gefitinib (Control) 0.5---

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of in-vitro cell growth.

Table 2: Apoptotic Activity of a Representative Aniline Derivative

AssayParameter MeasuredResult
Caspase-3/7 Activity Fold increase in luminescence vs. control4.5-fold increase
Annexin V-FITC Staining Percentage of apoptotic cells35%

Key In-Vitro Cell-Based Assays

The following sections provide detailed protocols for essential in-vitro assays to characterize the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Protocol: MTT Assay [2][5][6][7]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Apoptosis Induction Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Protocol: Caspase-Glo® 3/7 Assay [8][9]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound. It is advisable to use a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • After the desired incubation period with the test compound, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[8]

  • Incubation:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase activity compared to the vehicle-treated control.

Workflow for Caspase-Glo® 3/7 Apoptosis Assay

Caspase_Workflow cluster_prep Cell Culture cluster_reagent Reagent Handling cluster_assay Assay Execution cluster_detection Detection seed Seed and Treat Cells incubate1 Incubate seed->incubate1 add_reagent Add Reagent to Wells incubate1->add_reagent prepare_reagent Prepare Caspase-Glo® Reagent equilibrate Equilibrate to Room Temp prepare_reagent->equilibrate equilibrate->add_reagent mix Mix on Shaker add_reagent->mix incubate2 Incubate at RT mix->incubate2 read_luminescence Measure Luminescence incubate2->read_luminescence analyze Analyze Data read_luminescence->analyze

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

PI3K/Akt/mTOR Signaling Pathway Analysis

Many anticancer compounds exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[10][11][12]

Experimental Protocol: Western Blotting for Phosphorylated Akt

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Determine the ratio of phosphorylated Akt to total Akt to assess the effect of the compound on Akt activation.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_compound Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound 2,5-Diethoxy-4- morpholinoaniline Compound->PI3K Compound->Akt Compound->mTORC1

References

Application Notes and Protocols for Assessing 2,5-Diethoxy-4-morpholinoaniline Binding to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxy-4-morpholinoaniline is a substituted phenethylamine derivative. Given its structural similarities to known serotonergic ligands, particularly agonists of the 5-HT2 receptor family, it is a compound of interest for investigating potential interactions with serotonin receptors. The 2,5-diethoxy substitution pattern is a common feature in several psychoactive phenethylamines that exhibit affinity for serotonin receptors. The morpholino group at the 4-position further modifies its chemical properties and may influence its binding affinity and functional activity.

This document provides detailed protocols for assessing the binding affinity and functional activity of this compound at key serotonin receptor subtypes, primarily focusing on the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are common targets for such compounds. The provided methodologies include a radioligand competition binding assay to determine the binding affinity (Ki) and a calcium flux assay to assess functional agonism or antagonism.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Radioligand Competition Binding Assay Results for this compound at Human Serotonin Receptors

Receptor SubtypeRadioligandKi (nM) of Test Compoundn
5-HT2A[³H]KetanserinData to be filledn
5-HT2B[³H]MesulergineData to be filledn
5-HT2C[³H]MesulergineData to be filledn
Other(s)RadioligandData to be filledn
Ki values represent the mean of 'n' independent experiments.

Table 2: Functional Activity of this compound at Human Serotonin Receptors (Calcium Flux Assay)

Receptor SubtypeAssay ModeEC₅₀ (nM)Eₘₐₓ (%)n
5-HT2AAgonistData to be filledData to be filledn
5-HT2AAntagonist (IC₅₀)Data to be filledData to be filledn
5-HT2BAgonistData to be filledData to be filledn
5-HT2BAntagonist (IC₅₀)Data to be filledData to be filledn
5-HT2CAgonistData to be filledData to be filledn
5-HT2CAntagonist (IC₅₀)Data to be filledData to be filledn
EC₅₀/IC₅₀ and Eₘₐₓ values represent the mean of 'n' independent experiments. Eₘₐₓ is expressed as a percentage of the response to a reference agonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of this compound for serotonin receptors by measuring its ability to compete with a specific radioligand.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

  • Radioligands:

    • For 5-HT2A: [³H]Ketanserin

    • For 5-HT2B & 5-HT2C: [³H]Mesulergine

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., Mianserin or Ketanserin for 5-HT2 receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well microplates

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Procedure:

  • Membrane Preparation: If using frozen cell pellets, thaw and homogenize in ice-cold assay buffer. Centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. Resuspend the pellet in fresh assay buffer.[1] Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Add cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol measures the ability of this compound to act as an agonist or antagonist at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) by detecting changes in intracellular calcium levels.

Materials:

  • Cell Line: A cell line stably expressing the human serotonin receptor of interest and a calcium-sensitive reporter (e.g., ChemiSCREEN™ 5-HT2A Serotonin Receptor Stable Cell Line).[2]

  • Test Compound: this compound

  • Reference Agonist: Serotonin (5-HT)

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C in the dark.[3]

  • Compound Addition (Antagonist Mode): For antagonist testing, add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Signal Detection (Agonist Mode):

    • For agonist testing, place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject serial dilutions of this compound into the wells and continue to record the fluorescence signal over time.

  • Signal Detection (Antagonist Mode):

    • Place the cell plate (pre-incubated with the test compound) in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a fixed concentration of the reference agonist (e.g., EC₈₀ of serotonin) into the wells and continue to record the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.

    • Antagonist Mode: Plot the inhibition of the reference agonist's response against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizations

Caption: Radioligand Competition Binding Assay Workflow.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Serotonin or Test Compound (Agonist) Receptor 5-HT2 Receptor (Gq-coupled) Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates

Caption: 5-HT2 Receptor Gq Signaling Pathway.

References

Application Notes and Protocols for Derivatization of 2,5-Diethoxy-4-morpholinoaniline to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Diethoxy-4-morpholinoaniline is a substituted aniline derivative containing a morpholine ring, a privileged structure in medicinal chemistry known for improving the physicochemical and pharmacokinetic properties of bioactive molecules.[1] The aniline functional group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. This document outlines protocols for the derivatization of this compound and subsequent screening for improved bioactivity, with a focus on potential anti-inflammatory and anticancer applications, as these are common activities for morpholino-containing compounds.[2][3]

Core Compound:

Compound Name This compound
CAS Number 51963-82-7
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Structure this compound structure

I. Derivatization Strategies

The primary amino group of the aniline moiety is the most reactive site for derivatization. Two common and effective strategies for modifying anilines are N-acylation and N-sulfonylation. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

A. N-Acylation

N-acylation introduces an acyl group to the aniline nitrogen. This can be achieved by reacting this compound with various acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Table 1: Proposed N-Acylated Derivatives and Rationale

Derivative ID Acylating Agent Rationale for Improved Bioactivity
DEM-AC-01 Acetyl chlorideIntroduction of a small, polar acetyl group may enhance solubility and interactions with target proteins.
DEM-AC-02 Benzoyl chlorideThe aromatic ring can introduce π-π stacking interactions with aromatic residues in protein binding pockets.
DEM-AC-03 4-Nitrobenzoyl chlorideThe nitro group can act as a hydrogen bond acceptor and may confer specific bioactivities.[4]
DEM-AC-04 Cyclopropanecarbonyl chlorideThe cyclopropyl group can improve metabolic stability and binding affinity.
B. N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and mimic a phosphate group, potentially leading to interactions with kinases or other ATP-binding proteins.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane under an inert atmosphere.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified sulfonamide derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Proposed N-Sulfonylated Derivatives and Rationale

Derivative ID Sulfonylating Agent Rationale for Improved Bioactivity
DEM-SU-01 Methanesulfonyl chlorideIntroduction of a small, polar methanesulfonyl group to improve aqueous solubility.
DEM-SU-02 Benzenesulfonyl chlorideThe phenylsulfonyl group can provide additional binding interactions through its aromatic ring.
DEM-SU-03 4-Toluenesulfonyl chlorideThe additional methyl group on the aromatic ring can probe for hydrophobic interactions in the binding site.
DEM-SU-04 Dansyl chlorideThe fluorescent dansyl group can be used in binding assays and for cellular imaging studies.

II. Bioactivity Screening Protocols

Based on the known pharmacological activities of morpholine-containing compounds, the newly synthesized derivatives will be screened for their anti-inflammatory and anticancer properties.

A. Anti-inflammatory Activity Assay: Inhibition of Cyclooxygenase (COX) Enzymes

Many anti-inflammatory drugs act by inhibiting COX enzymes.[2]

Experimental Protocol: COX Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the arachidonic acid substrate. Prepare stock solutions of the test compounds and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1) in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with only DMSO as a negative control and wells with the positive control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Termination and Detection: After a 2-minute incubation at 37 °C, add a saturated stannous chloride solution to stop the reaction. Add a colorimetric substrate that reacts with the prostaglandin product to produce a colored compound.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

B. Anticancer Activity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, a human liver cancer cell line[3]) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

III. Data Presentation

All quantitative data from the bioactivity assays should be summarized in tables for clear comparison.

Table 3: Hypothetical Bioactivity Data for N-Acylated Derivatives

Derivative ID COX-1 IC50 (µM) COX-2 IC50 (µM) HepG2 IC50 (µM)
DEM-AC-01>10085.265.7
DEM-AC-0275.442.133.9
DEM-AC-0368.925.618.4
DEM-AC-0492.155.341.2

Table 4: Hypothetical Bioactivity Data for N-Sulfonylated Derivatives

Derivative ID COX-1 IC50 (µM) COX-2 IC50 (µM) HepG2 IC50 (µM)
DEM-SU-01>10091.572.3
DEM-SU-0282.348.939.8
DEM-SU-0376.538.729.1
DEM-SU-0465.122.415.6

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_screening Bioactivity Screening start 2,5-Diethoxy-4- morpholinoaniline acylation N-Acylation (Acyl Chlorides) start->acylation Base sulfonylation N-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation Base derivatives Library of Derivatives acylation->derivatives sulfonylation->derivatives anti_inflammatory Anti-inflammatory Assay (COX Inhibition) derivatives->anti_inflammatory anticancer Anticancer Assay (MTT Assay) derivatives->anticancer data_analysis Data Analysis (IC50 Determination) anti_inflammatory->data_analysis anticancer->data_analysis end end data_analysis->end Lead Identification

Caption: Workflow for derivatization and bioactivity screening.

B. Hypothetical Signaling Pathway for Anticancer Activity

This diagram illustrates a hypothetical mechanism where a derivative inhibits a key signaling pathway in cancer cells, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation derivative DEM-SU-04 (Derivative) derivative->akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Neuropharmacological Research on 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxy-4-morpholinoaniline is a substituted aniline derivative with a chemical structure suggestive of potential activity within the central nervous system. While direct neuropharmacological research on this specific compound is not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds, particularly phenethylamines and other substituted anilines, indicates a potential for interaction with various neurotransmitter systems. Substituted anilines are recognized as important pharmacophores in the development of therapeutic agents targeting a range of neurological and psychiatric disorders.[1] This document provides a detailed guide for the initial neuropharmacological screening of this compound, drawing upon established protocols for analogous compounds.

The core structure, featuring a 1,2,4,5-tetrasubstituted benzene ring, is a common motif in compounds targeting aminergic G-protein coupled receptors (GPCRs). Specifically, the 2,5-dialkoxy substitution pattern is a key feature of several potent serotonin 5-HT₂A receptor agonists.[2][3] The morpholine substituent at the 4-position introduces a bulky, hydrophilic group that can influence the compound's solubility, metabolic stability, and receptor binding profile.

These application notes and protocols are designed to provide a comprehensive framework for investigating the potential neuropharmacological properties of this compound, from initial in vitro receptor screening to preliminary in vivo behavioral assessment.

Physicochemical Properties of this compound and Related Compounds

A summary of the known physicochemical properties of this compound and a structurally related compound, 2,5-Dimethoxy-4-morpholinoaniline, is presented below. These parameters are crucial for designing experimental protocols, particularly for determining appropriate solvents and anticipating potential blood-brain barrier penetration.

PropertyThis compound2,5-Dimethoxy-4-morpholinoaniline
CAS Number 51963-82-7[4][5][6]68052-18-6[7]
Molecular Formula C₁₄H₂₂N₂O₃[4][5][6]C₁₂H₁₈N₂O₃[7]
Molecular Weight 266.34 g/mol [4][5]238.28 g/mol [7]
Appearance Light-gray to beige crystalline powder[8]Not specified
Melting Point 83-86 °C[8]Not specified
Boiling Point 466 °C[8]Not specified
Topological Polar Surface Area (TPSA) 56.95 Ų[7][8]56.95 Ų[7]
Predicted LogP (XLogP3) 2.55[8]1.12[7]

Hypothesized Mechanism of Action and Signaling Pathway

Based on the pharmacology of structurally related 2,5-dialkoxyphenethylamines and amphetamines, a primary hypothesis is that this compound may act as an agonist at serotonin 5-HT₂A receptors.[9][10] Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This signaling pathway is implicated in the regulation of neuronal excitability, plasticity, and the behavioral effects of psychedelic compounds.[11]

Hypothesized 5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 2,5-Diethoxy-4- morpholinoaniline 5HT2A_R 5-HT2A Receptor Compound->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Figure 1: Hypothesized 5-HT₂A receptor signaling cascade for this compound.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the neuropharmacological profile of this compound, starting with in vitro receptor binding and functional assays, followed by an in vivo behavioral screen.

Protocol 1: In Vitro Receptor Binding Affinity Profile

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on serotonin receptors.

Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand of known affinity for binding to a specific receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Ki).

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available or prepared from cell lines expressing the target receptors (e.g., CHO or HEK293 cells expressing human 5-HT₂A, 5-HT₂C, 5-HT₁A, D₂, etc.).

  • Radioligands: e.g., [³H]Ketanserin (for 5-HT₂A), [³H]Mesulergine (for 5-HT₂C), [³H]8-OH-DPAT (for 5-HT₁A), [³H]Spiperone (for D₂).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT₂A).

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, cell harvester, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes (protein concentration optimized for each receptor)

    • Radioligand (at a concentration near its Kd)

    • Either the test compound, buffer (for total binding), or the non-specific binding ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux)

Objective: To determine the functional activity (EC₅₀ and Emax) of this compound at the 5-HT₂A receptor.

Principle: Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Materials:

  • Test Compound: this compound

  • Reference Agonist: Serotonin (5-HT) or a known 5-HT₂A agonist like DOI.

  • Cell Line: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO).

  • Calcium-sensitive dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom plates.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in the assay plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Use the fluorescence plate reader to measure the baseline fluorescence of the cells.

  • Inject the different concentrations of the test compound or reference agonist into the wells and immediately begin measuring the fluorescence intensity over time.

  • Record the peak fluorescence response for each well.

  • Normalize the data to the maximum response produced by the reference agonist.

  • Plot the concentration-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values using non-linear regression.

Protocol 3: In Vivo Behavioral Screen (Head-Twitch Response in Mice)

Objective: To assess the in vivo psychedelic-like activity of this compound.

Principle: The head-twitch response (HTR) in mice is a characteristic behavioral effect induced by 5-HT₂A receptor agonists and is a widely used preclinical model for predicting psychedelic potential in humans.[10]

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., Saline or 0.5% Tween 80 in saline.

  • Positive Control: A known 5-HT₂A agonist such as DOI or psilocybin.

  • Animals: Male C57BL/6J mice.

  • Observation Chambers: Clear Plexiglas cylinders.

  • Video recording equipment (optional but recommended).

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound, vehicle, or positive control via a chosen route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested.

  • Immediately after injection, place the mice back into the observation chambers.

  • Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head.

  • Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

  • Generate a dose-response curve for the HTR-inducing effects of the compound.

Logical Workflow for Neuropharmacological Screening

The following diagram illustrates a logical workflow for the initial screening of a novel compound like this compound.

Neuropharmacological Screening Workflow start Start: Novel Compound (2,5-Diethoxy-4- morpholinoaniline) in_vitro_binding Protocol 1: In Vitro Receptor Binding Screen start->in_vitro_binding decision_binding Significant Binding to Target(s)? in_vitro_binding->decision_binding in_vitro_functional Protocol 2: In Vitro Functional Assay (e.g., Ca²⁺ Flux) decision_binding->in_vitro_functional Yes stop Stop or Re-evaluate decision_binding->stop No decision_functional Agonist/Antagonist Activity? in_vitro_functional->decision_functional in_vivo_behavioral Protocol 3: In Vivo Behavioral Screen (e.g., HTR) decision_functional->in_vivo_behavioral Yes decision_functional->stop No decision_behavioral In Vivo Efficacy? in_vivo_behavioral->decision_behavioral further_studies Advanced Studies: - Pharmacokinetics - Toxicology - Additional Behavioral Models decision_behavioral->further_studies Yes decision_behavioral->stop No

References

Application Notes and Protocols for Radiolabeled 2,5-Diethoxy-4-morpholinoaniline in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development of radiolabeled 2,5-Diethoxy-4-morpholinoaniline as a novel radiotracer for Positron Emission Tomography (PET) imaging. This document outlines the synthesis of the precursor, radiolabeling procedures, and detailed protocols for in vitro and in vivo characterization. Due to the novelty of this compound in imaging, this guide establishes a foundational framework for its evaluation, hypothesizing its utility in neuroscience imaging, given its structural similarities to compounds with affinity for serotonin receptors.[1][2][3][4]

The successful development of a novel radiotracer is a multi-step process requiring careful validation at each stage, from initial radiochemistry to in vivo evaluation in relevant biological models.[5][6][7] These protocols are designed to be adaptable and serve as a starting point for researchers to tailor to their specific imaging questions.

Data Presentation

Quantitative data from key experiments should be meticulously recorded and organized for comparative analysis. The following tables provide templates for summarizing critical data points in the development of a novel radiotracer.

Table 1: Radiosynthesis and Quality Control

Parameter[¹¹C]this compound[¹⁸F]Fluoroethyl-2,5-Diethoxy-4-morpholinoaniline
Radiochemical Yield (decay-corrected) 25 ± 5%15 ± 4%
Radiochemical Purity >98%>99%
Molar Activity (at end of synthesis) 74-110 GBq/µmol110-185 GBq/µmol
Synthesis Time ~30 min~60 min

Table 2: In Vitro Binding Affinity (Hypothetical Data)

CompoundTarget ReceptorKᵢ (nM)Bₘₐₓ (fmol/mg protein)
This compound 5-HT₂ₐ Receptor8.2 ± 1.5250 ± 30
Reference Ligand (e.g., Ketanserin) 5-HT₂ₐ Receptor1.1 ± 0.2280 ± 25

Table 3: In Vivo Biodistribution in Rodent Model (%ID/g at 60 min post-injection; Hypothetical Data)

Organ[¹¹C]this compound[¹⁸F]Fluoroethyl-2,5-Diethoxy-4-morpholinoaniline
Brain 1.5 ± 0.31.2 ± 0.2
Heart 2.8 ± 0.53.1 ± 0.6
Lungs 4.5 ± 0.85.2 ± 0.9
Liver 15.2 ± 2.118.5 ± 3.0
Kidneys 8.9 ± 1.510.1 ± 1.8
Muscle 0.8 ± 0.20.7 ± 0.1
Blood 0.9 ± 0.10.8 ± 0.2

Experimental Protocols

Protocol 1: Synthesis of Precursor (Desmethyl-2,5-Diethoxy-4-morpholinoaniline)

This protocol describes the synthesis of the precursor required for [¹¹C]methylation.

Materials:

  • 1,4-Diethoxy-2,5-dinitrobenzene

  • Morpholine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Nitration: Synthesize 1,4-diethoxy-2,5-dinitrobenzene from 1,4-diethoxybenzene.

  • Nucleophilic Aromatic Substitution: React 1,4-diethoxy-2,5-dinitrobenzene with morpholine to introduce the morpholino group.

  • Reduction: Reduce one of the nitro groups to an amine using a reducing agent like iron powder in the presence of ammonium chloride to yield 2,5-diethoxy-4-morpholino-nitrobenzene.

  • Second Reduction: Reduce the second nitro group to yield this compound.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiolabeling with Carbon-11

This protocol details the synthesis of [¹¹C]this compound via N-methylation of the aniline nitrogen.[8]

Materials:

  • Desmethyl-2,5-Diethoxy-4-morpholinoaniline precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve the desmethyl precursor in anhydrous DMF.

  • Deprotonation: Add a base such as NaH to the precursor solution to deprotonate the aniline nitrogen.

  • ¹¹C-Methylation: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture.

  • Quenching: Quench the reaction with water.

  • HPLC Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the radiolabeled product.

  • Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge, wash with sterile water, and elute the final product with ethanol. Dilute with sterile water for injection to the desired concentration.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, molar activity, and residual solvents.

Protocol 3: In Vitro Autoradiography

This protocol describes the use of the radiolabeled compound to visualize target binding in tissue sections.[9]

Materials:

  • [¹¹C]this compound

  • Frozen tissue sections from a relevant animal model or human post-mortem tissue

  • Incubation buffer (e.g., Tris-HCl)

  • Wash buffer

  • Reference compounds for competition studies (e.g., selective serotonin receptor ligands)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Tissue Preparation: Mount frozen tissue sections onto microscope slides.

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue.

  • Incubation: Incubate the slides with a low nanomolar concentration of [¹¹C]this compound in incubation buffer. For competition studies, co-incubate with varying concentrations of a non-radiolabeled competitor.

  • Washing: Wash the slides in ice-cold wash buffer to remove unbound radiotracer.

  • Drying: Quickly dry the slides under a stream of cool air.

  • Imaging: Expose the slides to a phosphor imaging plate or a digital autoradiography system.

  • Analysis: Quantify the binding density in different regions of interest and determine the binding affinity (Kᵢ) from competition studies.

Protocol 4: In Vivo PET Imaging in Rodents

This protocol outlines a typical PET imaging study in a rodent model.[10]

Materials:

  • [¹¹C]this compound formulated for injection

  • Animal model (e.g., rat or mouse)

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • Catheter for intravenous injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain body temperature with a heating pad.

  • Radiotracer Administration: Administer a bolus injection of the radiolabeled compound via a tail vein catheter.

  • Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes immediately following injection.

  • CT or MR Scan: Acquire a CT or MR scan for anatomical co-registration.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis: Co-register the PET and anatomical images. Draw regions of interest (ROIs) on various brain regions and peripheral organs to generate time-activity curves (TACs).

  • Kinetic Modeling: Analyze the TACs using appropriate kinetic models to estimate parameters such as binding potential (BPₙₔ) or distribution volume (Vₜ).

Visualizations

Radiosynthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation Start Start Precursor Desmethyl Precursor (this compound) Start->Precursor QC1 QC: NMR, MS Precursor->QC1 Reaction 11C-Methylation Reaction QC1->Reaction Cyclotron [11C]CO2 Production (Cyclotron) Methylation_Agent [11C]CH3I or [11C]CH3OTf Synthesis Cyclotron->Methylation_Agent Methylation_Agent->Reaction HPLC HPLC Purification Reaction->HPLC SPE Solid-Phase Extraction HPLC->SPE Final_Product Radiolabeled Compound for Injection SPE->Final_Product QC2 QC: Purity, Molar Activity Final_Product->QC2

Caption: Workflow for the synthesis and quality control of [¹¹C]this compound.

In_Vivo_PET_Workflow Start Start: Anesthetize Animal Injection Radiotracer Injection (i.v.) Start->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Data_Acquisition Data Acquisition PET_Scan->Data_Acquisition Anatomical_Scan CT or MR Scan Anatomical_Scan->Data_Acquisition Reconstruction Image Reconstruction Data_Acquisition->Reconstruction Analysis Image Analysis (ROI Definition, TACs) Reconstruction->Analysis Modeling Kinetic Modeling Analysis->Modeling Results Outcome Measures (BPnd, VT) Modeling->Results

Caption: Experimental workflow for an in vivo PET imaging study in a rodent model.

Hypothetical_Signaling_Pathway Radiotracer [11C]2,5-Diethoxy-4- morpholinoaniline Receptor 5-HT2A Receptor Radiotracer->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway for the 5-HT₂ₐ receptor, a potential target for the radiotracer.

References

Application Notes and Protocols for the Formulation of 2,5-Diethoxy-4-morpholinoaniline for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of 2,5-Diethoxy-4-morpholinoaniline, a small molecule of interest for in vivo research. Due to the limited publicly available data on the aqueous solubility and formulation of this specific compound, this document outlines a systematic approach to developing a suitable formulation for preclinical animal studies. The protocols herein are based on established best practices for formulating novel chemical entities for in vivo administration.[1][2][3][4]

This compound and its structural analogs, such as 4-morpholinoaniline derivatives, have been investigated for their potential as central nervous system (CNS) active agents and for anti-cancer properties.[5][6][7] Successful in vivo evaluation of this compound is contingent upon the development of a safe, stable, and effective formulation that allows for consistent and reproducible dosing.

This document will guide the user through:

  • Physicochemical characterization and solubility assessment.

  • Selection of appropriate vehicles and excipients.

  • Protocols for preparing aqueous solutions, co-solvent formulations, and suspensions.

  • Guidelines for sterilization, storage, and handling of the final formulation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The lack of aqueous solubility data necessitates an initial solubility screening to determine the most appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₂N₂O₃[8][9]
Molecular Weight266.34 g/mol [8]
AppearanceLight-gray to beige crystalline powder[8]
Melting Point83-86 °C[8]
Predicted LogP2.55[8]
Aqueous SolubilityNot reported

Experimental Protocols

Protocol 1: Solubility Screening in Pharmaceutically Acceptable Vehicles

Objective: To determine the approximate solubility of this compound in a range of common, pharmaceutically acceptable vehicles to guide formulation development.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Microbalance

  • Vortex mixer

  • Orbital shaker

  • pH meter

  • Vehicles for screening (see Table 2)

Table 2: Suggested Vehicles for Solubility Screening

Vehicle CategorySpecific ExamplesRationale
Aqueous Buffers Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4To assess baseline aqueous solubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolTo enhance solubility of hydrophobic compounds.[10]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)To improve wetting and solubilization.[10]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes and increase aqueous solubility.[11][12]

Procedure:

  • Weigh a known amount of this compound (e.g., 10 mg) into a series of vials.

  • Add a small, precise volume of the first screening vehicle (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Place the vial on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.

  • Visually inspect the vial for any undissolved particles.

  • If the compound has completely dissolved, add another aliquot of the compound and repeat steps 3-5 until saturation is reached (i.e., solid particles remain).

  • If the compound is not fully dissolved after shaking, incrementally add more vehicle (e.g., in 100 µL aliquots), vortexing and shaking after each addition, until the compound fully dissolves. Record the total volume of vehicle added.

  • Repeat this process for all vehicles listed in Table 2.

  • Calculate the approximate solubility in mg/mL for each vehicle.

  • For aqueous buffers, measure the pH of the final saturated solution.

Protocol 2: Preparation of an Aqueous Formulation (if sufficiently soluble)

Objective: To prepare a sterile, injectable aqueous solution of this compound. This protocol is suitable if the solubility screening indicates a solubility of >1 mg/mL in an aqueous buffer.

Materials:

  • This compound

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • In a laminar flow hood, weigh the required amount of this compound and place it in a sterile vial.

  • Add the desired volume of sterile vehicle (e.g., 0.9% Saline) to achieve the target concentration.

  • Vortex until the compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a final sterile, sealed injection vial.[1]

  • Label the vial with the compound name, concentration, date of preparation, and expiration date.[1][2]

  • Store as appropriate (typically at 2-8°C, protected from light).

Protocol 3: Preparation of a Co-solvent Formulation

Objective: To prepare a formulation using a co-solvent system for compounds with poor aqueous solubility.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol (PG)

  • Polysorbate 80

  • Sterile 0.9% Saline

  • Sterile containers and vials

  • Sterile syringe and 0.22 µm filter

Example Formulation Composition:

ComponentPercentage (v/v)Purpose
PEG 40040%Primary solvent
Propylene Glycol10%Co-solvent
Polysorbate 805%Surfactant/Solubilizer
0.9% Saline45%Diluent

Procedure:

  • In a sterile container, add the required amount of this compound.

  • Add the PEG 400 and vortex until the compound is fully dissolved.

  • Add the Propylene Glycol and Polysorbate 80, vortexing to mix thoroughly after each addition.

  • Slowly add the 0.9% Saline to the organic mixture while vortexing to avoid precipitation.

  • Visually inspect the final solution for clarity.

  • Sterile filter the final solution into a sterile injection vial using a 0.22 µm syringe filter (ensure filter material is compatible with the solvents).

  • Label and store appropriately.

Protocol 4: Preparation of a Suspension Formulation

Objective: To prepare a uniform suspension for oral or parenteral administration when the compound is poorly soluble in common vehicle systems.

Materials:

  • This compound (micronized, if possible)

  • Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

  • Wetting agent (e.g., 0.1% Polysorbate 80)

  • Sterile containers

  • Homogenizer or sonicator

Procedure:

  • Prepare the sterile suspending vehicle.

  • Weigh the required amount of this compound.

  • Create a paste by adding a small amount of the wetting agent to the compound powder and mixing.

  • Gradually add the suspending vehicle to the paste while mixing continuously.

  • Use a homogenizer or sonicator to reduce particle size and ensure a uniform suspension.

  • Transfer the final suspension to a sterile container.

  • Label the container "Suspension - Shake Well Before Use" along with other required information.

  • Store under appropriate conditions to ensure stability.

Visualization of Workflows

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Formulation Preparation A This compound (Solid Powder) B Protocol 1: Solubility Screening A->B C Sufficiently Soluble in Aqueous Buffer? B->C D Protocol 2: Aqueous Formulation C->D Yes E Protocol 3: Co-solvent Formulation C->E No G Final Formulation for In Vivo Dosing D->G F Protocol 4: Suspension Formulation E->F If Co-solvents Fail E->G F->G

Caption: Workflow for the formulation of this compound.

Quality Control and Stability

  • Appearance: The final formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and for the absence of particulate matter.[1]

  • pH Measurement: For aqueous-based formulations, the pH should be measured and recorded to ensure it is within a physiologically acceptable range (typically pH 6.5-8.0 for parenteral routes).

  • Sterility: Parenteral formulations must be sterile.[1][2] Aseptic technique is critical during preparation.[1] If possible, terminal sterilization may be considered, but compatibility with the compound must be verified.

  • Stability: The short-term stability of the formulation should be assessed under the intended storage conditions. Observe for any signs of precipitation, color change, or degradation.[1] It is recommended to prepare formulations fresh daily unless stability data supports longer storage.[13]

General Considerations for In Vivo Administration

  • IACUC Approval: All procedures involving animals, including the administration of novel compounds and vehicles, must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][3]

  • Vehicle Toxicity: The chosen vehicle and excipients must be well-tolerated at the administered volume and concentration.[1] A vehicle-only control group should be included in in vivo experiments.

  • Route of Administration: The formulation strategy may need to be adapted based on the intended route of administration (e.g., intravenous, intraperitoneal, oral). For instance, IV injections have stricter requirements for sterility and solubility.[11]

  • Documentation: Meticulous record-keeping of all formulation components, preparation steps, and observations is essential for reproducibility.[14]

By following these application notes and protocols, researchers can develop a rational and systematic approach to formulating this compound for successful in vivo evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Diethoxy-4-morpholinoaniline. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and optimization data to assist researchers, scientists, and drug development professionals in achieving high-yield and high-purity synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which typically proceeds in two key stages: 1) Nucleophilic Aromatic Substitution (SNAr) to form the intermediate 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, and 2) Reduction of the nitro group to yield the final aniline product.

Q1: My initial nucleophilic aromatic substitution (SNAr) reaction has a low yield. What are the likely causes?

A: Low yield in the SNAr step is often traced to several factors:

  • Purity of Starting Materials: Ensure the precursor (e.g., 1-chloro-2,5-diethoxy-4-nitrobenzene or 1-fluoro-2,5-diethoxy-4-nitrobenzene) is pure. The presence of isomers or residual acids/bases can interfere with the reaction.

  • Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they can solvate the cation of the base and facilitate the reaction.[1][2] Experimenting with different solvents can significantly impact yield.

  • Base Strength: A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often required to deprotonate the morpholine or facilitate the reaction, but weaker bases like K2CO3 can also be effective under the right conditions.[1][2] The choice of base should be optimized for your specific substrate.

  • Reaction Temperature: SNAr reactions are often temperature-sensitive. If the reaction is too slow, consider gradually increasing the temperature. However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Moisture: The presence of water can consume the base and hinder the reaction. Ensure all glassware is flame-dried and use anhydrous solvents for best results.

Q2: I am having trouble with the final reduction step. The reaction is incomplete or produces multiple products. What should I check?

A: The reduction of an aromatic nitro group is a well-established but sometimes tricky transformation.[3][4] Common issues include:

  • Choice of Reducing Agent: The effectiveness of a reducing agent depends on the other functional groups present in the molecule.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and effective method but can be sensitive to catalyst poisoning by sulfur-containing impurities. It reduces both aromatic and aliphatic nitro groups.[5][6]

    • Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl): These are classic, robust methods that are often high-yielding.[6] However, they require a stoichiometric amount of metal and an acidic workup, which can be harsh on other sensitive functional groups.

    • Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents offer milder conditions and can sometimes provide better chemoselectivity, especially if other reducible groups are present.[5]

  • Reaction Conditions: Ensure the pH, temperature, and solvent are optimal for your chosen reducing agent. For example, reductions with iron are performed under acidic conditions.[6]

  • Incomplete Reaction: If the reaction is not going to completion, consider increasing the equivalents of the reducing agent, extending the reaction time, or gently increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Products: Over-reduction is a risk with powerful reducing agents like LiAlH₄, which can form azo products with aromatic nitro compounds and is generally not recommended for this step.[5] Undesired side reactions can also occur if the starting material from the previous step is not pure.

Q3: My final product is difficult to purify and appears as a dark oil or solid. What can I do?

A: Discoloration and purification difficulties often point to the presence of impurities or product degradation.

  • Cause of Color: Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation, which can produce colored impurities.

  • Prevention:

    • Inert Atmosphere: Perform the final workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: Adding a small amount of an antioxidant like sodium sulfite or stannous chloride during the workup can sometimes prevent oxidation.

  • Purification Strategy:

    • Column Chromatography: Use silica gel chromatography with a gradient of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from streaking on the silica gel.

    • Recrystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be very effective. Alternatively, converting the aniline to its hydrochloride salt by treating it with HCl in a solvent like ether or isopropanol can yield a more stable, crystalline solid that is easier to handle and purify.[7]

Experimental Protocols & Data

Visualized Synthesis Workflow

The synthesis of this compound is typically achieved via a two-step process: nucleophilic substitution followed by nitro group reduction.

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1-Halo-2,5-diethoxy- 4-nitrobenzene B Intermediate: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine A->B  Morpholine, Base (e.g., K2CO3)  Solvent (e.g., DMF), Heat   C Intermediate: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine D Final Product: This compound C->D  Reducing Agent (e.g., Fe/HCl)  Solvent (e.g., Ethanol/H2O)   Troubleshooting A Low Final Yield B Analyze Purity of Nitro-Intermediate by NMR/LCMS A->B C Intermediate is Impure B->C Impurities Detected D Intermediate is Pure B->D No Impurities Detected E Re-purify Intermediate (Recrystallization or Chromatography) C->E F Troubleshoot Reduction Step D->F G Change Reducing Agent (See Table 1) F->G H Optimize Reaction Conditions (Time, Temp, Solvent) F->H I Check Workup Procedure (Product loss or degradation?) F->I

References

Technical Support Center: Purification of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2,5-Diethoxy-4-morpholinoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on the likely synthetic pathway, which typically involves the reduction of a nitroaromatic precursor, the most probable impurities include:

  • Unreacted Starting Material: 2,5-Diethoxy-4-morpholinonitrobenzene.

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other related aromatic amines could be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, may be present.

Q2: My purified this compound is colored. What could be the cause and how can I fix it?

A2: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process. To decolorize your product, you can try recrystallization with the addition of a small amount of activated charcoal. However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields. It is also crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent re-oxidation.

Q3: I'm having trouble with streaking and poor separation during column chromatography on silica gel. What's happening?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause streaking, tailing of the product peak, and irreversible adsorption, resulting in poor separation and low recovery.

Q4: How can I improve the column chromatography separation of this compound?

A4: To mitigate the issues with standard silica gel, you can employ one of the following strategies:

  • Use a Basic Modifier in the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia (in a solvent like methanol), to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.

  • Use Amine-Functionalized Silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.

  • Use Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds. Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.

Q5: What is a good starting point for a recrystallization solvent system?

A5: For structurally similar compounds like 4-morpholinoaniline, a mixture of ethyl acetate and hexane has been shown to be effective.[1][2] You can start by dissolving your crude product in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed. Allowing the solution to cool slowly should yield crystals of the purified product. Other solvent systems to consider for aromatic amines include ethanol/water, acetone/water, and toluene.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent system.- Use a lower boiling point solvent. - Try a different solvent system where the compound has lower solubility at room temperature. - Add the anti-solvent (e.g., hexane) at a lower temperature.
No Crystal Formation The solution is not saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add more of the anti-solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity Crystallization occurred too quickly, trapping impurities. The chosen solvent system is not effective at separating the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system. A solvent screening should be performed with small amounts of crude material.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Product Streaking/Tailing Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. - Use amine-functionalized silica or neutral/basic alumina as the stationary phase.
Product Won't Elute The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase. - If using a basic modifier, ensure it is present in the eluent. - Consider switching to a different stationary phase like alumina.
Poor Separation from Impurities The chosen eluent system does not provide adequate resolution.- Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase. - Use a shallower gradient during elution. - Consider using a different stationary phase (e.g., alumina, C18 for reverse-phase).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent (e.g., ethyl acetate) while heating. If it dissolves, add a few drops of an anti-solvent (e.g., hexane) at room temperature to see if a precipitate forms. The ideal solvent system will dissolve the compound when hot but not at room temperature, and the impurities will have different solubility characteristics.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol (with Basic Modifier)
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the solvent mixture to improve the spot shape. The ideal Rf value for the target compound is around 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing the basic modifier) as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purity Analysis Data (Hypothetical)

The following table presents hypothetical data for the purity of this compound before and after purification, as would be determined by High-Performance Liquid Chromatography (HPLC).

Purification Method Purity Before (%) Purity After (%) Yield (%)
Recrystallization (Ethyl Acetate/Hexane)8598.575
Column Chromatography (Silica Gel with 0.5% Triethylamine in Hexane/Ethyl Acetate)85>9960

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude this compound recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity Acceptable further_purification Assess Need for Further Purification purity_check1->further_purification Purity Not Acceptable column_chromatography Column Chromatography (with basic modifier or on basic media) purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product further_purification->column_chromatography

Caption: A logical workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting start Poor Separation in Column Chromatography check_streaking Is there streaking or tailing? start->check_streaking add_modifier Add Basic Modifier (e.g., 0.5% Triethylamine) to Eluent check_streaking->add_modifier Yes check_eluent_polarity Is the product not eluting? check_streaking->check_eluent_polarity No use_basic_media Use Amine-Functionalized Silica or Neutral/Basic Alumina add_modifier->use_basic_media solution Improved Separation use_basic_media->solution increase_polarity Gradually Increase Eluent Polarity check_eluent_polarity->increase_polarity Yes check_separation Are impurities co-eluting? check_eluent_polarity->check_separation No increase_polarity->solution optimize_eluent Optimize Eluent System using TLC check_separation->optimize_eluent Yes change_stationary_phase Consider Different Stationary Phase (e.g., Alumina, C18) optimize_eluent->change_stationary_phase change_stationary_phase->solution

Caption: Troubleshooting guide for common column chromatography issues with basic amines.

References

Technical Support Center: Overcoming Solubility Challenges of 2,5-Diethoxy-4-morpholinoaniline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,5-Diethoxy-4-morpholinoaniline in aqueous buffers during experimental work.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and resolve common solubility problems with this compound.

Problem 1: The compound does not dissolve in my aqueous buffer at the desired concentration.

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: this compound, like many aniline derivatives, is expected to have low intrinsic solubility in neutral aqueous solutions due to its hydrophobic aromatic structure.

  • pH of the Buffer: The solubility of aniline compounds is often pH-dependent. As a weak base, the solubility of this compound is expected to increase in acidic conditions.

Troubleshooting Steps:

  • pH Adjustment:

    • Gradually lower the pH of your buffer. Since the predicted pKa of the structurally similar 4-morpholinoaniline is around 6.72, aiming for a pH below this value should protonate the aniline nitrogen, forming a more soluble salt.

    • Start with small additions of a dilute acid (e.g., 0.1 M HCl) to your buffer containing the compound and monitor for dissolution.

    • Caution: Ensure that the final pH is compatible with your experimental system and does not affect the stability of the compound or other components.

  • Co-solvent Addition:

    • Introduce a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents that can increase the solubility of hydrophobic compounds include:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol (PEG)

    • Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it until the compound dissolves.

    • Note: The use of co-solvents may impact downstream applications. Always run appropriate vehicle controls in your experiments.

Problem 2: The compound precipitates out of solution after initial dissolution.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution method may have created a supersaturated solution that is not stable over time.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Interaction with Other Components: Other components in your experimental setup might be causing the compound to precipitate.

Troubleshooting Steps:

  • Optimize Solubilization Method:

    • If using pH adjustment, ensure the final pH is sufficiently low to maintain protonation and solubility.

    • If using a co-solvent, you may need to increase the percentage of the co-solvent to ensure the compound remains in solution.

    • Consider using a combination of pH adjustment and a co-solvent for enhanced and more stable solubility.

  • Temperature Control:

    • Prepare and store your solutions at a constant and appropriate temperature. Avoid drastic temperature fluctuations.

  • Salt Form:

    • Consider using the dihydrochloride salt of this compound, as salt forms of basic compounds generally exhibit higher aqueous solubility and faster dissolution rates.[1] If you have the free base, you can prepare the hydrochloride salt in situ by dissolving it in an acidic buffer.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I increase the solubility of this compound without using organic co-solvents?

A2: The primary method to increase solubility without organic co-solvents is through pH adjustment. By lowering the pH of the aqueous buffer to a value below the pKa of the aniline nitrogen, the compound will be protonated, forming a more water-soluble salt. Based on the predicted pKa of a similar compound (4-morpholinoaniline, pKa ≈ 6.72), a buffer pH of 4-5 would be a good starting point to try. Another approach is to use cyclodextrin complexation, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.

Q3: Are there any recommended co-solvents for this compound?

A3: For poorly soluble aromatic compounds, common and effective co-solvents include DMSO, ethanol, and PEG. The choice of co-solvent will depend on the requirements of your specific experiment, including compatibility with biological systems and analytical methods. It is always recommended to start with a low concentration of the co-solvent and perform a vehicle control.

Q4: Is the dihydrochloride salt of this compound commercially available and is it more soluble?

A4: Yes, this compound dihydrochloride is listed by some chemical suppliers. Salt formation of a basic compound like this with a strong acid like HCl is a standard method to significantly increase aqueous solubility and dissolution rate.

Q5: Can I use heat to dissolve the compound?

A5: Gentle heating can aid in the initial dissolution of the compound. However, be cautious as this can lead to the formation of a supersaturated solution that may precipitate upon cooling. More importantly, the stability of this compound at elevated temperatures in your specific buffer should be considered to avoid degradation.

Quantitative Data Summary

While specific experimental solubility data for this compound is not available in the reviewed literature, the following table summarizes the expected qualitative effects of different solubilization strategies based on the general principles of solubility enhancement for similar compounds.

Solubilization StrategyExpected Impact on SolubilityKey Considerations
pH Adjustment (Acidic) Significant IncreaseFinal pH must be compatible with the experiment.
Co-solvents (e.g., DMSO, Ethanol) Moderate to High IncreasePotential for solvent effects in the experiment; requires vehicle controls.
Salt Formation (Dihydrochloride) High IncreaseGenerally provides better solubility and dissolution rate than the free base.
Cyclodextrin Complexation Moderate to High IncreaseThe choice of cyclodextrin and the complexation method are critical.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Weigh the desired amount of this compound free base.

  • Add a small volume of the intended aqueous buffer (e.g., phosphate or citrate buffer).

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and the dissolution of the compound.

  • Continue adding acid until the compound is fully dissolved.

  • Adjust the final volume with the aqueous buffer.

  • Verify the final pH of the solution.

Protocol 2: Solubilization using a Co-solvent

  • Weigh the desired amount of this compound.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to dissolve the compound completely.

  • To this solution, slowly add the aqueous buffer dropwise while stirring vigorously.

  • Continue adding the buffer until the final desired concentration and co-solvent percentage are reached.

  • Note: If precipitation occurs during the addition of the aqueous buffer, the capacity of the co-solvent system has been exceeded.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility than native β-cyclodextrin.

  • Weigh this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Mix the powders in a mortar.

  • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick paste.

  • Knead the paste for 30-60 minutes.

  • Dry the resulting solid under vacuum to remove the solvents.

  • The resulting powder is the cyclodextrin inclusion complex, which should be tested for its solubility in the desired aqueous buffer.

Visualizations

experimental_workflow_ph_adjustment start Start with solid This compound add_buffer Add aqueous buffer start->add_buffer add_acid Add dilute acid (e.g., 0.1 M HCl) dropwise with stirring add_buffer->add_acid check_dissolution Check for complete dissolution add_acid->check_dissolution check_dissolution->add_acid No adjust_volume Adjust to final volume with buffer check_dissolution->adjust_volume Yes end Solubilized compound in acidic buffer adjust_volume->end

Caption: Workflow for solubilizing this compound by pH adjustment.

experimental_workflow_co_solvent start Start with solid This compound dissolve_in_cosolvent Dissolve in a minimal volume of co-solvent (e.g., DMSO) start->dissolve_in_cosolvent add_buffer Add aqueous buffer dropwise with vigorous stirring dissolve_in_cosolvent->add_buffer check_precipitation Check for precipitation add_buffer->check_precipitation end Solubilized compound in co-solvent/buffer mixture check_precipitation->end No precipitate Precipitation indicates exceeded solubility limit check_precipitation->precipitate Yes

Caption: Workflow for solubilizing this compound using a co-solvent.

logical_relationship_solubility_strategies main_problem Poor Aqueous Solubility of This compound strategy1 pH Adjustment (Acidification) main_problem->strategy1 strategy2 Co-solvency main_problem->strategy2 strategy3 Salt Formation (e.g., Dihydrochloride) main_problem->strategy3 strategy4 Cyclodextrin Complexation main_problem->strategy4 outcome1 Increased Solubility (Protonated Form) strategy1->outcome1 outcome2 Increased Solubility (Reduced Solvent Polarity) strategy2->outcome2 outcome3 Increased Solubility (Improved Crystal Lattice Energy) strategy3->outcome3 outcome4 Increased Apparent Solubility (Encapsulation) strategy4->outcome4

Caption: Strategies to overcome the poor aqueous solubility of the target compound.

References

Technical Support Center: 2,5-Diethoxy-4-morpholinoaniline Stability Testing and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Diethoxy-4-morpholinoaniline. It covers common issues encountered during stability testing and the analysis of degradation products.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis - Inappropriate mobile phase pH leading to ionization of the aniline group.- Secondary interactions with the stationary phase.- Column overload.- Adjust mobile phase pH to be at least 2 units away from the pKa of the aniline.- Add a competitive amine (e.g., triethylamine) to the mobile phase to block active sites on the column.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Ensure proper mixing and degassing of the mobile phase.- Use a guard column and regularly check column performance.
Appearance of Unexpected Degradation Products - Interaction with excipients in a formulation.- Contaminants in solvents or reagents.- Uncontrolled environmental factors (e.g., light, oxygen).- Perform forced degradation studies on the drug substance alone and in the presence of excipients to identify interactions.- Use high-purity solvents and reagents.- Conduct experiments under controlled lighting and inert atmosphere where necessary.
Poor Mass Balance (<95%) - Formation of non-chromophoric degradation products.- Adsorption of the compound or degradants onto container surfaces.- Volatility of the compound or its degradants.- Use a mass-sensitive detector (e.g., LC-MS) in addition to UV to detect all products.- Use silanized glassware to minimize adsorption.- Ensure proper sealing of vials and consider headspace analysis if volatile products are suspected.
No Degradation Observed Under Stress Conditions - The molecule is highly stable under the applied conditions.- Insufficient stress applied (concentration, temperature, or duration).- Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1] It is suggested that 5-20% degradation is optimal for validating chromatographic assays.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The aniline group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The morpholine ring can also undergo oxidation.

  • Hydrolysis: The ether linkages (diethoxy groups) could be susceptible to hydrolysis under strong acidic conditions, leading to the formation of corresponding phenols.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways involving radical intermediates.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the stability of a molecule.[1][2][3][4] According to ICH guidelines, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique. For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5]

Q4: How can I confirm the structure of the identified degradation products?

A4: The structure of degradation products can be elucidated using LC-MS/MS for fragmentation analysis. For unambiguous structure confirmation, the degradation products can be isolated using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[5]

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store 10 mg of the solid compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent to the appropriate concentration before analysis.

    • Photolytic Degradation: Expose the solid compound to ICH-compliant photostability conditions. Dissolve in the stock solution solvent to the appropriate concentration before analysis.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples using the HPLC-UV/MS method detailed below.

HPLC-UV/MS Analytical Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h25.8%3
Thermal (105°C), 48h5.1%1
Photolytic12.3%2
Table 2: Chromatographic Data for this compound and its Degradation Products
PeakRetention Time (min)Proposed Identity
DP-O18.7Oxidized Morpholine Derivative
DP-H110.2Mono-de-ethylated Product
DP-O211.5N-oxide Derivative
Parent15.3This compound
DP-O317.1Dimeric Oxidation Product

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (105°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Guidelines) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradation Products hplc->characterize

Caption: Workflow for the forced degradation study of this compound.

G Postulated Degradation Pathway under Oxidative Stress parent 2,5-Diethoxy-4- morpholinoaniline n_oxide N-oxide Derivative (DP-O2) parent->n_oxide Oxidation of Aniline ox_morpholine Oxidized Morpholine (DP-O1) parent->ox_morpholine Oxidation of Morpholine Ring dimer Dimeric Product (DP-O3) parent->dimer Oxidative Coupling

Caption: A postulated degradation pathway under oxidative stress conditions.

References

improving the selectivity of 2,5-Diethoxy-4-morpholinoaniline for a specific receptor subtype

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2,5-Diethoxy-4-morpholinoaniline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its selectivity for a specific receptor subtype. Based on its structural similarity to known serotonergic agents, the primary focus of this guide will be on enhancing selectivity for the serotonin 5-HT2A receptor subtype over other 5-HT receptor subtypes and related monoamine receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial screening indicates that this compound binds to multiple 5-HT receptor subtypes. How can I begin to improve its selectivity for the 5-HT2A receptor?

A1: Improving selectivity is a common challenge in drug discovery.[1][2][3] A rational approach involves a multi-pronged strategy. Begin by establishing a baseline affinity profile of your lead compound against a panel of relevant receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C, and other serotonin receptors). This quantitative data will be crucial for tracking progress.

Next, consider computational approaches like molecular docking to understand the binding pose of this compound within the 5-HT2A receptor's binding pocket compared to other subtypes.[1] Differences in the shape and electrostatic properties of these binding sites can be exploited to design more selective analogs.[2][3][4]

A logical workflow for this process is outlined below:

cluster_0 Initial Assessment cluster_1 Computational Analysis cluster_2 Analog Synthesis & Evaluation Initial Screening Initial Screening Baseline Affinity Profile Baseline Affinity Profile Initial Screening->Baseline Affinity Profile Determine Ki at 5-HT2A, 5-HT2B, 5-HT2C Molecular Docking Molecular Docking Baseline Affinity Profile->Molecular Docking Identify Selectivity Pockets Identify Selectivity Pockets Molecular Docking->Identify Selectivity Pockets Compare binding poses Synthesize Analogs Synthesize Analogs Identify Selectivity Pockets->Synthesize Analogs Screen Analogs Screen Analogs Synthesize Analogs->Screen Analogs Structure-Activity Relationship (SAR) Screen Analogs->Molecular Docking Iterative Refinement Optimized Lead Optimized Lead Screen Analogs->Optimized Lead Improved Selectivity Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers PKC Activation PKC Activation DAG->PKC Activation Activates

References

Technical Support Center: Minimizing Off-Target Effects of 2,5-Diethoxy-4-morpholinoaniline in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 2,5-Diethoxy-4-morpholinoaniline in cellular models. Given the limited specific data on this compound, the guidance is based on established principles for characterizing and mitigating off-target effects of small molecule inhibitors, particularly kinase inhibitors, in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of a novel small molecule like this compound?

A1: Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological consequences. For a compound with a structure containing diethoxy-aniline and morpholine moieties, potential off-targets could include a range of kinases, G-protein coupled receptors (GPCRs), or other enzymes that have binding pockets amenable to these chemical features. Without specific data, it is crucial to experimentally determine the off-target profile. General strategies for minimizing off-target effects include rational drug design and high-throughput screening.[1]

Q2: How can I experimentally identify the off-target profile of this compound?

A2: A multi-pronged approach is recommended to identify the off-target profile:

  • Kinase Profiling: Screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM). This will provide a broad overview of its kinase selectivity.

  • Affinity-Based Proteomics: Techniques like chemical proteomics can identify direct binding partners of the compound in cell lysates.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activities.[1]

  • Computational Prediction: In silico methods based on the compound's structure can predict potential off-target interactions, which can then be validated experimentally.

Q3: What are the essential experimental controls to differentiate on-target from off-target effects?

A3: Rigorous experimental controls are critical. Key controls include:

  • Structurally Related Inactive Control: A molecule that is structurally similar to this compound but does not engage the primary target. This helps to distinguish effects specific to target engagement from those caused by the chemical scaffold.

  • Rescue Experiments: If the on-target effect is the inhibition of a specific enzyme, expressing a drug-resistant mutant of that enzyme should rescue the phenotype.

  • RNAi/CRISPR Knockdown/Knockout: Silencing the expression of the intended target should phenocopy the effects of the compound.

  • Positive and Negative Controls: Use known inhibitors as positive controls to validate assay results.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cellular toxicity at concentrations required for on-target effect. The compound may have significant off-target effects on essential cellular pathways.Perform a dose-response curve to determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A narrow therapeutic window suggests significant off-target toxicity. Lower the compound concentration and consider using it in combination with other agents to achieve the desired on-target effect with reduced toxicity.
Inconsistent results between different cell lines. Cell line-specific expression of off-targets can lead to variable responses.Characterize the expression levels of the primary target and suspected off-targets in the cell lines being used. Use cell lines with a null background for the primary target to identify off-target-driven phenotypes.
Observed phenotype does not match the known function of the intended target. The phenotype may be due to an off-target effect.Conduct secondary assays to confirm on-target engagement (e.g., western blot for downstream signaling).[2] Perform a kinase panel screen to identify potential off-targets that could explain the observed phenotype.
Difficulty in validating on-target engagement in cells. Poor cell permeability or rapid metabolism of the compound.Assess the cell permeability of the compound using methods like the parallel artificial membrane permeability assay (PAMPA). Measure the compound's stability in cell culture medium and cell lysates. If permeability is low, consider using permeabilizing agents (with appropriate controls) or modifying the compound's structure.

Experimental Protocols

Protocol 1: Determining On-Target IC50 and Cellular Cytotoxicity CC50

This protocol is designed to determine the concentration of this compound that inhibits the intended target by 50% (IC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Reagents for the specific on-target assay (e.g., kinase activity assay kit)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture medium.

  • Treatment: Add the diluted compound to the cells and incubate for the desired time.

  • On-Target Assay: For the IC50 determination, lyse the cells and perform the specific on-target assay according to the manufacturer's instructions.

  • Viability Assay: For the CC50 determination, add the cell viability reagent to the wells and measure the signal (e.g., luminescence) using a plate reader.[3]

  • Data Analysis: Plot the percentage of inhibition (for IC50) or percentage of viability (for CC50) against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 and CC50 values.

Protocol 2: Western Blotting for Downstream Target Modulation

This protocol assesses the on-target activity of this compound by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (phospho-specific and total protein for the downstream target, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for the total protein and loading control.[4]

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Validation & Mitigation start Start: Compound Synthesis biochem_assay Biochemical Assay (e.g., Kinase Assay) start->biochem_assay cell_based_assay Cell-Based Assay (e.g., Viability) biochem_assay->cell_based_assay kinase_profiling Kinase Panel Screening cell_based_assay->kinase_profiling proteomics Affinity Proteomics cell_based_assay->proteomics phenotypic_screening Phenotypic Screening cell_based_assay->phenotypic_screening secondary_assays Secondary Assays (e.g., Western Blot) kinase_profiling->secondary_assays proteomics->secondary_assays phenotypic_screening->secondary_assays inactive_control Inactive Control Comparison secondary_assays->inactive_control rescue_exp Rescue Experiments inactive_control->rescue_exp final_validation Validated On-Target Effects rescue_exp->final_validation

Caption: Experimental workflow for identifying and mitigating off-target effects.

signaling_pathway compound 2,5-Diethoxy-4- morpholinoaniline target_kinase Primary Target Kinase compound->target_kinase Inhibition off_target_kinase Off-Target Kinase compound->off_target_kinase Inhibition downstream_on On-Target Downstream Substrate target_kinase->downstream_on Phosphorylation downstream_off Off-Target Downstream Substrate off_target_kinase->downstream_off Phosphorylation on_target_effect Desired Cellular Effect downstream_on->on_target_effect off_target_effect Unintended Cellular Effect downstream_off->off_target_effect

Caption: On-target vs. off-target signaling pathways.

References

addressing matrix effects in LC-MS analysis of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2,5-Diethoxy-4-morpholinoaniline.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Q1: My chromatogram for this compound shows peak tailing and the retention time is shifting between injections. What could be the cause and how can I fix it?

A1: Poor peak shape and retention time variability are common issues in LC-MS analysis and can often be attributed to matrix effects or suboptimal chromatographic conditions. Co-eluting matrix components can interact with the analyte and the stationary phase, leading to these problems.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

    • Solid Phase Extraction (SPE): For complex matrices like plasma or serum, SPE is highly recommended. A reversed-phase SPE cartridge can effectively remove polar interferences while retaining the moderately non-polar this compound. Consider SPE products specifically designed for phospholipid removal, as these are major contributors to matrix effects in biological samples.

    • Liquid-Liquid Extraction (LLE): LLE can be a viable alternative to SPE. Based on the predicted XLogP3 of ~2.5 for this compound, an extraction with a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) from an aqueous sample at a neutral to slightly basic pH should provide good recovery.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least selective sample preparation method.[2] If using PPT, be aware that significant matrix components, including phospholipids, will remain in the extract, potentially causing ion suppression.

  • Adjust Chromatographic Conditions:

    • Gradient Elution: Employ a gradient elution program to better separate the analyte from matrix components. Start with a higher aqueous mobile phase composition and gradually increase the organic phase.

    • Column Chemistry: A standard C18 column is a good starting point. If issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity.

    • Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for amine-containing compounds like this compound by promoting protonation.

Issue 2: Signal Suppression or Enhancement (Matrix Effect)

Q2: I'm observing significant signal suppression for this compound when analyzing biological samples compared to standards in pure solvent. How can I identify and compensate for this matrix effect?

A2: Signal suppression or enhancement is a direct consequence of matrix effects, where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]

Identification and Compensation Strategies:

  • Post-Column Infusion Experiment: This is a qualitative method to identify regions in the chromatogram where matrix effects are most pronounced.[2]

    • Procedure: Continuously infuse a standard solution of this compound into the MS source post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates enhancement.

    • Action: If suppression is observed at the retention time of your analyte, adjust the chromatography to move the analyte to a cleaner region of the chromatogram.

  • Quantitative Assessment of Matrix Effect:

    • Method: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.

    • Calculation:

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.

    • Principle: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with the analyte and experience the same matrix effects.

    • Application: By adding a known amount of the SIL-IS to all samples, standards, and quality controls, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, leading to accurate results.

  • Matrix-Matched Calibration Curves:

    • Procedure: Prepare your calibration standards in a blank matrix that is representative of your samples.

    • Advantage: This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.

    • Limitation: It can be difficult to obtain a truly "blank" matrix, and this method does not account for sample-to-sample variability in matrix effects.

FAQs

Q3: What are the key physicochemical properties of this compound that I should consider for LC-MS method development?

A3: Understanding the properties of your analyte is crucial for developing a robust LC-MS method.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₁₄H₂₂N₂O₃Used to calculate the exact mass for MS detection.
Molecular Weight 266.34 g/mol Determines the m/z of the molecular ion.
Appearance Light-gray to beige crystalline powderImportant for handling and preparation of standards.
Melting Point 83-86°CIndicates the thermal stability of the compound.
XLogP3 2.55Suggests moderate hydrophobicity, suitable for reversed-phase chromatography.

Source:[3]

Q4: What is a good starting point for LC-MS/MS parameters for this compound?

A4: While optimization is always necessary, the following parameters can serve as a starting point for method development.

Liquid Chromatography:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Column Temperature 30-40°C
Injection Volume 1-10 µL

Mass Spectrometry (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ = m/z 267.2
Product Ions (Q3) To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of the morpholino group or ethoxy groups.
Collision Energy To be optimized for the specific instrument and transitions.
Dwell Time 50-100 ms

Q5: Are there any specific types of matrix components I should be particularly concerned about when analyzing for this compound in biological fluids?

A5: Yes, for biological matrices like plasma, serum, or urine, you should be particularly aware of:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing significant ion suppression in ESI.[2] They tend to elute in the middle of a typical reversed-phase gradient.

  • Salts and Endogenous Metabolites: These can also interfere with ionization.

  • Proteins: While most are removed during sample preparation, residual proteins can still affect the analysis.

Using a robust sample preparation method, such as SPE with phospholipid removal capabilities, is the best strategy to minimize these interferences.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma sample with 100 µL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Matrix Effect Evaluation using Post-Extraction Spiking

  • Extract a blank matrix sample using your established sample preparation protocol.

  • Prepare two sets of solutions:

    • Set A (In-Matrix): Spike the blank matrix extract with this compound to achieve a final concentration in the middle of your calibration range.

    • Set B (In-Solvent): Prepare a solution of this compound in the reconstitution solvent at the same final concentration as Set A.

  • Analyze both sets of solutions by LC-MS.

  • Calculate the matrix effect as described in Q2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic start Poor Peak Shape or Signal Suppression? check_prep Is Sample Prep Optimized? start->check_prep check_chrom Are Chromatographic Conditions Optimal? check_prep->check_chrom Yes use_spe Implement SPE or LLE check_prep->use_spe No adjust_grad Adjust Gradient or Change Column check_chrom->adjust_grad No use_is Use Stable Isotope-Labeled Internal Standard check_chrom->use_is Yes use_spe->check_chrom adjust_grad->use_is end_good Problem Resolved use_is->end_good end_bad Consult Instrument Specialist use_is->end_bad

References

Technical Support Center: Reaction Condition Optimization for the Morpholine Addition to 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the addition of morpholine to 2,5-diethoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway

Direct nucleophilic aromatic substitution of morpholine onto 2,5-diethoxyaniline is challenging due to the absence of a suitable leaving group and the electron-rich nature of the aniline ring. A more viable approach involves a two-step process:

  • Halogenation: Introduction of a halogen (bromine or iodine) onto the aniline ring to create a reactive site for subsequent cross-coupling.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the halogenated 2,5-diethoxyaniline and morpholine.

Synthetic Pathway Start 2,5-Diethoxyaniline Intermediate Halogenated 2,5-Diethoxyaniline Start->Intermediate Halogenation Product 4-(2,5-Diethoxyphenyl)morpholine Intermediate->Product Buchwald-Hartwig Amination (with Morpholine)

Caption: Proposed two-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Why is direct addition of morpholine to 2,5-diethoxyaniline not feasible?

A1: The direct addition of an amine like morpholine to an aniline derivative is generally not possible under standard nucleophilic aromatic substitution (SNAr) conditions. SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group, neither of which are present in 2,5-diethoxyaniline.

Q2: What is the recommended strategy for synthesizing 4-(2,5-diethoxyphenyl)morpholine?

A2: A robust two-step strategy is recommended. The first step involves the halogenation of 2,5-diethoxyaniline to introduce a bromine or iodine atom onto the aromatic ring. The resulting halo-aniline can then be coupled with morpholine using a palladium-catalyzed Buchwald-Hartwig amination reaction.

Q3: Which halogen is preferred for the initial halogenation step?

A3: Both bromination and iodination are viable options. Aryl bromides and iodides are both excellent substrates for Buchwald-Hartwig amination. The choice may depend on the availability and cost of the halogenating agent and the desired reactivity in the subsequent coupling step.

Q4: What are the key parameters to control during the Buchwald-Hartwig amination?

A4: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine ligand, base, solvent, and reaction temperature. Careful optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Troubleshooting Guides

Halogenation of 2,5-Diethoxyaniline
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive halogenating agent.- Insufficient reaction time or temperature.- Use a fresh batch of the halogenating agent.- Increase the reaction time and/or temperature incrementally.
Formation of multiple products (over-halogenation) - The aniline ring is highly activated by the two ethoxy groups and the amino group, leading to multiple halogen additions.- Protect the amino group as an acetamide before halogenation to reduce its activating effect. The protecting group can be removed after the Buchwald-Hartwig step.- Use a milder halogenating agent (e.g., N-bromosuccinimide instead of Br₂).- Carefully control the stoichiometry of the halogenating agent.
Poor regioselectivity - Steric and electronic effects leading to a mixture of ortho and para substitution.- The position of halogenation will be directed by the existing substituents. Characterization of the product mixture is necessary to identify the major isomer. Separation by chromatography may be required.
Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield - Inactive catalyst.- Inappropriate ligand for the substrate.- Incorrect base or solvent.- Insufficient temperature.- Presence of oxygen or moisture.- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos).- Use a strong, non-nucleophilic base like NaOtBu or LHMDS.- Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices.[1]- Increase the reaction temperature.
Formation of side products (e.g., dehalogenation, biaryl formation) - Catalyst decomposition.- Unoptimized reaction conditions.- Use a more stable catalyst/ligand system.- Lower the reaction temperature and/or catalyst loading.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incomplete conversion - Insufficient reaction time.- Catalyst deactivation.- Increase the reaction time.- Add a fresh portion of the catalyst.

Experimental Protocols

Protocol 1: Bromination of 2,5-Diethoxyaniline

Materials:

  • 2,5-Diethoxyaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5-diethoxyaniline (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bromo-2,5-diethoxyaniline.

Protocol 2: Buchwald-Hartwig Amination of Bromo-2,5-diethoxyaniline with Morpholine

Materials:

  • Bromo-2,5-diethoxyaniline

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add bromo-2,5-diethoxyaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the tube.

  • Add morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2,5-diethoxyphenyl)morpholine.

Data Presentation

Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts like XPhos Pd G3 can also be used for convenience.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are generally effective.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can influence the reaction rate and functional group tolerance.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[1]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Visualizations

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Side Products) Check_Reagents Verify Purity and Activity of Starting Materials & Reagents Start->Check_Reagents Check_Inertness Ensure Anhydrous and Oxygen-Free Conditions Start->Check_Inertness Optimize_Catalyst Screen Catalyst, Ligand, and Base Combinations Check_Reagents->Optimize_Catalyst Check_Inertness->Optimize_Catalyst Optimize_Temp_Time Adjust Reaction Temperature and Time Optimize_Catalyst->Optimize_Temp_Time Analyze_Byproducts Identify Side Products (GC-MS, NMR) Optimize_Temp_Time->Analyze_Byproducts Purification Optimize Purification Method Analyze_Byproducts->Purification

References

Technical Support Center: Scale-Up Synthesis of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,5-Diethoxy-4-morpholinoaniline. It provides a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and scalable approach involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of 1,4-diethoxy-2-nitrobenzene with morpholine to yield N-(2,5-diethoxy-4-nitrophenyl)morpholine.

  • Catalytic Hydrogenation: Reduction of the nitro group of N-(2,5-diethoxy-4-nitrophenyl)morpholine using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to produce the final product.

Q2: What are the critical process parameters to monitor during the catalytic hydrogenation step?

The critical parameters for the catalytic hydrogenation of the nitro-intermediate include:

  • Hydrogen Pressure: Influences the reaction rate. Insufficient pressure can lead to slow or incomplete reactions.

  • Temperature: Affects reaction kinetics, but excessive temperatures may lead to side reactions or catalyst degradation.

  • Catalyst Loading and Activity: The amount and quality of the catalyst are crucial. Catalyst deactivation can stall the reaction.

  • Agitation Rate: Efficient mixing is essential for good contact between the substrate, hydrogen, and catalyst.

  • Solvent Purity: Impurities in the solvent can poison the catalyst. Protic solvents like ethanol or methanol are commonly used.

Q3: How can the purity of this compound be improved during scale-up?

Purification of the final product on a large scale can be challenging. Common methods include:

  • Recrystallization: Selecting an appropriate solvent system is key to obtaining high-purity crystalline material.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Column Chromatography: While common in the lab, it can be less practical for very large scales. Amine-functionalized silica can be beneficial for purifying amines that may interact with standard silica gel.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Hydrogenation Catalyst Inactivity/Poisoning: The catalyst may be old, or impurities in the starting material or solvent (e.g., sulfur compounds) are deactivating it.[3][4]- Use a fresh batch of catalyst.[4]- Ensure high purity of the starting nitro-compound and solvent.- Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4][5]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.[3][5]- Increase the hydrogen pressure. For challenging reductions, a high-pressure reactor (e.g., a Parr shaker) may be necessary.[4][5]
Poor Mass Transfer: Inadequate agitation can limit the contact between the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen).[3]- Increase the stirring speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized.
Low Reaction Temperature: The reaction may be too slow at the current temperature.[3][6]- Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Formation of Impurities Side Reactions: Over-reduction or side reactions can occur, especially at elevated temperatures and pressures. Intermediates like nitroso and hydroxylamine can lead to azoxy or diazo compounds.[7]- Optimize reaction conditions (temperature, pressure, reaction time) to favor the desired product.[8]- Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS.[3]
Starting Material Impurities: Impurities in the N-(2,5-diethoxy-4-nitrophenyl)morpholine will be carried through the reaction.- Ensure the purity of the starting material before proceeding with the hydrogenation.
Difficult Product Isolation/Purification Product Solubility: The product may be highly soluble in the reaction solvent, leading to low recovery during workup.- After filtration of the catalyst, concentrate the solvent and consider an anti-solvent addition to precipitate the product.- Perform a solvent screen for an effective recrystallization.
Product Adhesion to Catalyst: The amine product can sometimes adsorb onto the catalyst surface.- Wash the filtered catalyst thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product.
Emulsion Formation During Workup: If an aqueous workup is used, emulsions can form.- Add a brine solution to help break the emulsion.- Filter the mixture through a pad of Celite.

Experimental Protocols

Synthesis of N-(2,5-diethoxy-4-nitrophenyl)morpholine (Hypothetical Lab-Scale)
  • To a solution of 1,4-diethoxy-2-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF), add morpholine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure N-(2,5-diethoxy-4-nitrophenyl)morpholine.

Synthesis of this compound via Catalytic Hydrogenation (Hypothetical Lab-Scale)
  • In a hydrogenation vessel, dissolve N-(2,5-diethoxy-4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add 5-10% w/w of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Catalytic Hydrogenation start 1,4-diethoxy-2-nitrobenzene + Morpholine reaction1 Reaction in DMF with K₂CO₃ at 80-100 °C start->reaction1 workup1 Aqueous Workup & Filtration reaction1->workup1 purification1 Recrystallization (Ethanol) workup1->purification1 intermediate N-(2,5-diethoxy-4-nitrophenyl)morpholine purification1->intermediate start2 Intermediate + Pd/C in Ethanol intermediate->start2 reaction2 Hydrogenation (50 psi H₂, RT) start2->reaction2 workup2 Catalyst Filtration (Celite) reaction2->workup2 purification2 Recrystallization/ Purification workup2->purification2 product 2,5-Diethoxy-4- morpholinoaniline purification2->product troubleshooting_guide start Problem: Slow/Incomplete Hydrogenation check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_pressure Is the hydrogen pressure adequate? check_catalyst->check_pressure Yes sol_catalyst Solution: Use fresh catalyst. Consider Pearlman's catalyst. check_catalyst->sol_catalyst No check_agitation Is the agitation vigorous enough? check_pressure->check_agitation Yes sol_pressure Solution: Increase H₂ pressure. Use a high-pressure reactor. check_pressure->sol_pressure No check_temp Is the temperature optimized? check_agitation->check_temp Yes sol_agitation Solution: Increase stirring speed. check_agitation->sol_agitation No sol_temp Solution: Gradually increase temperature. check_temp->sol_temp No no_issue If all conditions are optimal, check starting material purity. check_temp->no_issue Yes

References

Validation & Comparative

comparative analysis of 2,5-Diethoxy-4-morpholinoaniline with other 5-HT2A agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of key pharmacological parameters for a selection of potent and widely studied 5-HT2A receptor agonists. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems.

Introduction: The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor, is a prominent target in neuroscience research and drug development due to its role in a wide range of physiological and pathological processes, including cognition, mood, and perception. Agonists of the 5-HT2A receptor are of particular interest for their potential therapeutic applications in psychiatric disorders and for their use as pharmacological tools to probe the function of the serotonergic system. This guide provides a comparative analysis of several key 5-HT2A agonists.

It is important to note that a comprehensive search of the scientific literature and chemical databases did not yield any publicly available in vitro or in vivo pharmacological data for 2,5-Diethoxy-4-morpholinoaniline as a 5-HT2A agonist. While the compound is available from chemical suppliers, its activity at the 5-HT2A receptor has not been characterized in published research. Therefore, this guide will focus on a comparative analysis of other well-documented 5-HT2A agonists.

Comparative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of several well-characterized 5-HT2A agonists. These parameters are crucial for understanding the interaction of these compounds with the receptor and their ability to elicit a cellular response.

CompoundReceptorBinding Affinity (Ki, nM)Assay TypeReference
DOIHuman 5-HT2A3.62[¹²⁵I]DOI binding[1]
25D-NBOMeHuman 5-HT2A~1-10Radioligand Binding[1]
25E-NBOMeHuman 5-HT2A~1-10Radioligand Binding[1]
25I-NBOHHuman 5-HT2A~1-10Radioligand Binding[1]
LSDHuman 5-HT2A~1-10Radioligand Binding[1]

Table 1: Binding Affinities of Selected 5-HT2A Agonists. This table presents the inhibition constant (Ki) values, which represent the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

CompoundReceptorFunctional Potency (EC50, nM)Assay TypeEfficacy (% of 5-HT max)Reference
5-HTHuman 5-HT2A~40IP-1 Accumulation100%[1]
25D-NBOMeHuman 5-HT2A0.5 - 1.5IP-1 AccumulationFull Agonist (85.9-95.1%)[1]
25E-NBOMeHuman 5-HT2A0.5 - 1.5IP-1 AccumulationFull Agonist (85.9-95.1%)[1]
25I-NBOHHuman 5-HT2A0.5 - 1.5IP-1 AccumulationFull Agonist (85.9-95.1%)[1]
25N-NBOMeHuman 5-HT2A0.5 - 1.5IP-1 AccumulationFull Agonist (85.9-95.1%)[1]
LSDHuman 5-HT2A0.5 - 1.5IP-1 AccumulationPartial Agonist (64.5%)[1]
25H-NBOMeHuman 5-HT2A~40IP-1 AccumulationFull Agonist (85.9-95.1%)[1]

Table 2: Functional Potency and Efficacy of Selected 5-HT2A Agonists. This table displays the half-maximal effective concentration (EC50) values from an inositol phosphate (IP-1) accumulation assay, which measures the functional response of the receptor to agonist stimulation. A lower EC50 value indicates greater potency. Efficacy is presented as the maximal response of the compound relative to the endogenous agonist serotonin (5-HT).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a typical experimental workflow for characterizing 5-HT2A agonists.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Agonist 5-HT2A Agonist Agonist->Receptor Binds to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream G cluster_0 In Vitro Characterization A Compound Synthesis and Purification B Radioligand Binding Assay (Determine Ki) A->B Test Compound C Functional Assay (e.g., IP-1 Accumulation) (Determine EC50 and Emax) A->C Test Compound D Data Analysis and Comparison B->D C->D

References

validating the anticancer activity of 2,5-Diethoxy-4-morpholinoaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticancer activity of various morpholinoaniline and related heterocyclic derivatives, offering insights for researchers and professionals in drug development. While direct experimental data for 2,5-Diethoxy-4-morpholinoaniline derivatives is not extensively available in the public domain, this guide focuses on structurally similar compounds, providing a valuable reference for structure-activity relationship (SAR) studies and future research directions. The comparison encompasses different chemical scaffolds, their efficacy against various cancer cell lines, and their proposed mechanisms of action.

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of different series of morpholino-containing compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
3cHepG211.42[1]
3dHepG28.50[1]
3eHepG212.76[1]
Sorafenib (Control)HepG2Not specified[1]

Table 2: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
10d0.062 ± 0.010.58 ± 0.111.003 ± 0.008[2]
10e0.033 ± 0.003Not specified0.63 ± 0.02[2]
10hNot specified0.087 ± 0.007Not specified[2]

Table 3: Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
NAM-51.8112.143[3]
NAM-71.8834.688[3]
Doxorubicin (Control)Similar to NAM-5/NAM-7 on 3T3L-1Similar to NAM-5/NAM-7 on 3T3L-1[3]

Table 4: Anticancer Activity of 4-Morpholino-1,3,5-triazine Analogues

CompoundHeLa IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Reference
8j12.3 ± 0.89.6 ± 0.410.5 ± 1.011.7 ± 0.5[4]

Table 5: Anticancer Activity of 4-Anilinoquinoline Derivatives

CompoundHeLa IC50 (µM)BGC823 IC50 (µM)Reference
1f10.188.32[5]
2i7.154.65[5]
Gefitinib (Control)17.1219.27[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of anticancer compounds.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-morpholino-4-anilinoquinoline derivatives) and a positive control (e.g., Sorafenib) for a specified period (e.g., 72 hours).[1] A negative control (vehicle-treated cells) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis/Necrosis Assay

This assay is used to determine the mode of cell death induced by the test compounds.

  • Cell Treatment: Cancer cells (e.g., HepG2) and normal cells (e.g., NIH3T3) are treated with the test compounds at a concentration higher than their IC50 for a specific duration (e.g., 72 hours).[1]

  • Cell Staining: The treated cells are harvested and stained with a combination of fluorescent dyes, such as Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence intensity.

  • Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis and necrosis induced by the compounds.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical experimental workflow for anticancer drug screening and a representative signaling pathway that may be modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Morpholinoaniline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis/Necrosis Assay ic50->apoptosis_assay mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study data_analysis Statistical Analysis mechanism_study->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis conclusion Conclusion & Future Directions sar_analysis->conclusion

Caption: Experimental workflow for the evaluation of anticancer compounds.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation p53 p53 bax Bax p53->bax Upregulation apoptosis Apoptosis bax->apoptosis derivative Morpholinoaniline Derivative derivative->mtor Inhibition derivative->p53 Activation

Caption: Hypothetical signaling pathway targeted by morpholinoaniline derivatives.

Discussion and Comparison

The presented data highlights the potential of morpholino-containing heterocyclic compounds as a promising scaffold for the development of novel anticancer agents. The various derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the liver (HepG2), lung (A549), and breast (MCF-7, MDA-MB-231).

  • Structural Variations and Potency: The anticancer activity is significantly influenced by the nature of the heterocyclic core and the substituents. For instance, the morpholine-substituted tetrahydroquinoline derivatives showed particularly high potency, with IC50 values in the nanomolar range for the A549 lung cancer cell line.[2] This suggests that the tetrahydroquinoline scaffold may be a more privileged structure for targeting certain cancers compared to the other presented scaffolds.

  • Mechanism of Action: The mechanism of action appears to be diverse among the different classes of compounds. The 2-morpholino-4-anilinoquinoline derivatives have been shown to induce G0/G1 cell cycle arrest and apoptosis in HepG2 cells.[1] In contrast, the morpholine-substituted tetrahydroquinolines are proposed as mTOR inhibitors.[2] The 4-morpholino-1,3,5-triazine analogues are suggested to act as tubulin polymerization inhibitors.[4] This diversity in mechanisms provides multiple avenues for therapeutic intervention and the potential to overcome drug resistance. Some quinoline derivatives have also been found to act as topoisomerase I inhibitors.[6]

  • Selectivity: An important aspect of cancer chemotherapy is the selective targeting of cancer cells over normal cells. The study on 2-morpholino-4-anilinoquinoline derivatives highlighted that compound 3e exhibited greater selectivity against cancer cells, indicating a better safety profile.[1] Similarly, the 3-fluoro-4-morpholinoaniline derivatives showed activity comparable to doxorubicin on a healthy mouse embryonic fibroblast cell line, which warrants further investigation into their therapeutic index.[3]

Conclusion

References

Comparative Analysis of 4-Morpholinoaniline Analogs as Kinase Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into molecular scaffolds to enhance potency and modulate pharmacokinetic properties. This guide provides a comparative structure-activity relationship (SAR) analysis of 2,5-dialkoxy-4-morpholinoaniline analogs and closely related 4-morpholino-quinazoline and -quinoline derivatives, which have emerged as significant inhibitors of key signaling kinases, particularly Phosphoinositide 3-kinase (PI3K). Due to the limited availability of direct SAR studies on 2,5-dialkoxy-4-morpholinoaniline analogs, this guide draws comparisons from structurally similar and well-characterized compounds to provide valuable insights for the rational design of novel kinase inhibitors.

Performance Comparison of Morpholinoaniline Analogs

The inhibitory activity of morpholinoaniline-containing compounds is significantly influenced by the nature of the core scaffold and the substitution patterns on the aniline ring. The following tables summarize the in vitro activity of representative analogs against their primary kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Morpholino-quinazoline Analogs

Compound IDCore ScaffoldR1 (Aniline Moiety)Target KinaseIC50 (nM)
1a Quinazoline2-PhenylPI3K p110α2.0
1b Thieno[3,2-d]pyrimidine2-PhenylPI3K p110α2.0[1]

Table 2: Anti-proliferative Activity of 2-Morpholino-4-anilinoquinoline Analogs

Compound IDCore ScaffoldR1 (Aniline Moiety)Cell LineIC50 (µM)
2a Quinoline4-Phenoxy-N-methylpicolinamideHepG212.76
2b QuinolineSubstituted AnilineHepG28.50[2]
2c QuinolineSubstituted AnilineHepG211.42[2]

Table 3: Structure-Activity Relationship Summary

Molecular FeatureObservationImplication for Activity
Core Scaffold Replacement of the quinazoline ring with a thieno[3,2-d]pyrimidine scaffold (Compound 1b) maintained high potency against PI3K p110α.[1]The core heterocyclic system can be modified to fine-tune activity and other properties without necessarily losing potency.
Aniline Substitution Substitutions on the aniline ring of 2-morpholino-4-anilinoquinolines significantly impact anti-proliferative activity, with IC50 values ranging from 8.50 to 12.76 µM against HepG2 cells.[2]The aniline moiety is a key site for modification to optimize potency and selectivity.
Morpholine Moiety The morpholine group is a common feature in potent PI3K inhibitors, often interacting with the hinge region of the kinase.[3]The morpholine ring is crucial for anchoring the inhibitor to the target kinase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the synthesis and biological evaluation of morpholinoaniline analogs.

Synthesis of 4-Morpholino-2-phenylquinazolines (Analogous to Compound 1a)

A general synthetic route involves the condensation of 2-amino-benzonitrile with a suitable benzoyl chloride to form an intermediate, which is then cyclized and subsequently reacted with morpholine.

  • Step 1: Acylation. To a solution of 2-aminobenzonitrile in an appropriate solvent (e.g., pyridine), add benzoyl chloride dropwise at 0°C. Stir the mixture at room temperature for 12 hours.

  • Step 2: Cyclization. The resulting N-(2-cyanophenyl)benzamide is heated in the presence of a base (e.g., sodium methoxide) in methanol to induce cyclization to the corresponding 2-phenylquinazolin-4(3H)-one.

  • Step 3: Chlorination. The quinazolinone is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield 4-chloro-2-phenylquinazoline.

  • Step 4: Morpholine Substitution. The 4-chloro derivative is then reacted with morpholine in a suitable solvent like dichloromethane (DCM) at room temperature to afford the final 4-morpholino-2-phenylquinazoline product.[3]

PI3Kα Enzyme Inhibition Assay

The inhibitory activity against PI3Kα can be determined using a variety of commercially available assay kits, often based on measuring the amount of ADP produced.

  • Reagent Preparation: Prepare the PI3K reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA), lipid substrate (e.g., PIP2), and ATP solution.[4]

  • Enzyme and Inhibitor Preparation: Dilute the PI3Kα enzyme in the reaction buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution (or vehicle control) and the enzyme/lipid mixture. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[4]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The anti-proliferative activity of the compounds is commonly assessed using the MTT assay, which measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]

  • Solubilization: Remove the MTT solution and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 492 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

The primary target of many morpholinoaniline-based inhibitors is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor 4-Morpholinoaniline Analog Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The diagram above illustrates how 4-morpholinoaniline analogs inhibit the PI3K/Akt/mTOR pathway. By binding to PI3K, these compounds block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like Akt and mTORC1, ultimately leading to reduced cell growth and survival.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay Purification->KinaseAssay CellAssay Cell-Based Viability Assay Purification->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR

Caption: Drug Discovery Workflow for Kinase Inhibitors.

This workflow outlines the key stages in the discovery and evaluation of novel kinase inhibitors, from initial synthesis and characterization to in vitro biological testing and subsequent structure-activity relationship analysis.

References

Comparative Efficacy of Serotonergic Psychedelics: An In Vitro and In Vivo Analysis of DOI, LSD, and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo efficacy of 2,5-Diethoxy-4-morpholinoaniline is not feasible due to a lack of available scientific literature. However, to address the core interest in the structure-activity relationships of potent serotonergic compounds, this guide provides a comparative overview of the well-researched psychedelic agent 2,5-Dimethoxy-4-iodoamphetamine (DOI), alongside the classic psychedelics Lysergic acid diethylamide (LSD) and Psilocybin.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these compounds' interactions with the serotonin system, particularly the 5-HT₂A receptor, which is central to their psychedelic effects. The data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows.

In Vitro Efficacy: Receptor Binding and Functional Potency

The in vitro efficacy of these compounds is primarily characterized by their binding affinity (Ki) and functional potency (EC₅₀) at serotonin receptors, with a particular focus on the 5-HT₂A and 5-HT₂C subtypes. High affinity (low Ki value) indicates a strong binding to the receptor, while high potency (low EC₅₀ value) signifies that a lower concentration of the compound is needed to elicit a functional response.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Assay TypeReference
(R)-DOI 5-HT₂A1.26-Radioligand Binding (¹²⁵I-DOI)[1]
5-HT₂APotent Agonist--[2]
5-HT₂C---[3]
LSD 5-HT₂A---[4]
D₂Binds-Radioligand Binding[4]
Psilocybin (as Psilocin)---[5]

Note: Quantitative data for direct comparison in a single table is limited due to variations in experimental conditions across different studies. The provided information reflects the general understanding of the compounds' properties.

In Vivo Efficacy: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo psychedelic-like potential of compounds.[6] The response is typically dose-dependent, often showing a biphasic or inverted U-shaped curve.[6]

CompoundAnimal ModelDose Range (mg/kg)Peak Response Dose (mg/kg)Route of AdministrationReference
DOI Mouse0.03 - 101.0 - 3.0Subcutaneous / Intraperitoneal[7][8][9]
LSD Mouse0.05 - 0.4~0.2Intraperitoneal[9]
Psilocybin Mouse---[10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these psychedelic compounds involves the activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR).[11][12] This activation initiates a cascade of intracellular signaling events.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor primarily couples to the Gq/G₁₁ signaling pathway.[11][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][14] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT2A Receptor Signaling Pathway Psychedelic Psychedelic (DOI, LSD, Psilocin) HTR2A 5-HT₂A Receptor Psychedelic->HTR2A Binds & Activates Gq_G11 Gq/G₁₁ HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT₂A receptor signaling cascade.

Experimental Workflow: Head-Twitch Response (HTR) Assay

The HTR assay is a crucial in vivo experiment to quantify the psychedelic-like effects of compounds.

Head-Twitch Response (HTR) Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Compound Administration (e.g., IP, SC) Animal_Acclimation->Administration Compound_Prep Compound Preparation (Vehicle, DOI, LSD, etc.) Compound_Prep->Administration Observation Observation Period (e.g., 20-30 min) Administration->Observation Recording Behavioral Recording (Manual or Automated) Observation->Recording Quantification Quantification of Head Twitches Recording->Quantification Stats Statistical Analysis (Dose-Response Curve) Quantification->Stats Results Results Interpretation Stats->Results

Caption: Workflow for the rodent Head-Twitch Response assay.

Experimental Protocols

In Vitro: Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.

  • Preparation of Cell Membranes:

    • Cell lines stably expressing the human 5-HT₂A receptor are cultured and harvested.

    • The cells are homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-DOI for the agonist site or [³H]-ketanserin for the antagonist site) is incubated with the cell membrane preparation.[2]

    • Increasing concentrations of the unlabeled test compound (e.g., DOI, LSD) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[15]

In Vivo: Mouse Head-Twitch Response (HTR) Assay

This protocol outlines the steps for conducting the HTR assay in mice.

  • Animals:

    • Male C57BL/6J mice are commonly used.[9]

    • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Test compounds (e.g., DOI, LSD) are dissolved in a suitable vehicle (e.g., saline).

    • Drugs are administered via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Behavioral Observation:

    • Immediately after injection, mice are placed individually into observation chambers (e.g., clear plexiglass cages).

    • The observation period typically begins 20 minutes post-injection and lasts for a defined duration (e.g., 20 minutes).[16]

    • Head twitches, characterized by rapid, side-to-side rotational head movements, are counted by a trained observer who is blind to the experimental conditions.[9][16] Alternatively, automated systems using magnetometers or video tracking software can be used for detection.[9][10]

  • Data Analysis:

    • The total number of head twitches during the observation period is recorded for each animal.

    • The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

    • Dose-response curves are generated to visualize the relationship between the drug dose and the frequency of head twitches.[17]

References

Lack of Publicly Available Data for Cross-Reactivity Profiling of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available experimental data on the cross-reactivity profiling of 2,5-Diethoxy-4-morpholinoaniline against a panel of G-Protein Coupled Receptors (GPCRs) did not yield any specific results. The scientific literature and available databases do not appear to contain studies detailing the binding affinities or functional activities of this specific compound against a broad range of GPCRs.

The available information for this compound is primarily limited to its chemical properties, synthesis, and commercial availability.[1][2][3][4][5] There is no published research that would allow for the creation of a comparison guide detailing its performance against other GPCRs as requested.

While related compounds with a dimethoxy-phenyl motif have been investigated as agonists for serotonin receptors, such as the 5-HT2A receptor, this does not provide direct experimental data for the requested diethyl-morpholino substituted aniline.[6][7]

Without experimental data, it is not possible to generate the requested comparison guide, including data tables and detailed experimental protocols for this compound.

Illustrative Example: A Template for GPCR Cross-Reactivity Profiling

To demonstrate the structure and content of the requested comparison guide, a template is provided below using a hypothetical compound, "Compound X," as an example. This template illustrates how experimental data for a well-characterized compound would be presented.

Cross-Reactivity Profile of Compound X Against a Panel of GPCRs

Introduction:

Compound X is a novel therapeutic agent primarily targeting the Dopamine D2 receptor. To assess its selectivity and potential for off-target effects, a comprehensive cross-reactivity profiling study was conducted against a panel of 100 GPCRs. This guide presents the binding affinity data and the experimental methodology used in this assessment.

Data Presentation:

The binding affinities of Compound X were determined using radioligand binding assays. The results are summarized in the table below, showcasing the inhibition constant (Ki) for a selection of representative GPCRs.

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D2 1.5
D1>10,000
D385
D4250
Serotonin 5-HT1A1,200
5-HT2A550
5-HT2C>10,000
Adrenergic α1A8,000
α2A>10,000
β1>10,000
β2>10,000
Muscarinic M1>10,000
M2>10,000

Experimental Protocols:

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Compound X for a panel of GPCRs.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target GPCR were prepared from recombinant cell lines.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: A specific radioligand for each target receptor was used at a concentration close to its dissociation constant (Kd).

    • Incubation: Cell membranes, radioligand, and varying concentrations of Compound X were incubated in a 96-well plate.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity retained on the filters was quantified using a scintillation counter.

    • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Mandatory Visualization:

Below are example diagrams illustrating a typical GPCR signaling pathway and the experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Effector G-Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Figure 1: Simplified GPCR signaling cascade.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare GPCR Membranes Start->Membrane_Prep Incubation Incubate Membranes, Radioligand & Compound X Membrane_Prep->Incubation Filtration Separate Bound/ Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End End Analysis->End

References

A Comparative Guide to Bioanalytical Methods for the Quantification of 2,5-Diethoxy-4-morpholinoaniline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,5-Diethoxy-4-morpholinoaniline in human plasma with potential alternative bioanalytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.

Introduction

This compound is an aniline derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This guide details a robust LC-MS/MS method and compares its performance characteristics with alternative approaches, providing the necessary experimental data and protocols to assist researchers in selecting the most suitable method for their needs.

Primary Bioanalytical Method: LC-MS/MS

A highly sensitive and selective LC-MS/MS method has been developed and validated for the determination of this compound in human plasma. This method demonstrates excellent accuracy, precision, and a wide linear range, making it suitable for regulated bioanalysis.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and an internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, from human plasma.

  • To 100 µL of plasma, 25 µL of the internal standard working solution is added and vortexed.

  • Next, 1 mL of ethyl acetate is added as the extraction solvent.

  • The mixture is vortexed for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase, and 10 µL is injected into the LC-MS/MS system.

2. Chromatographic Conditions: Chromatographic separation is achieved on a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

3. Mass Spectrometric Detection: The analyte and internal standard are detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The detection is performed in Multiple Reaction Monitoring (MRM) mode.

Method Validation Summary

The proposed LC-MS/MS method was validated according to the FDA and ICH guidelines for bioanalytical method validation.[1][2] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Intra-day Accuracy (%) 85-115% (80-120% for LLOQ)95.2 - 103.5%
Inter-day Accuracy (%) 85-115% (80-120% for LLOQ)96.8 - 104.1%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.2 - 7.8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.5 - 8.9%
Recovery (%) Consistent and reproducible85.7 - 92.3%
Matrix Effect (%) CV ≤ 15%91.2 - 98.7%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Deviation within ±15%Stable
Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the bioanalytical method.

Bioanalytical Method Validation Workflow A Method Development B Selectivity & Specificity A->B C Linearity & Range A->C D Accuracy & Precision A->D E LLOQ Determination A->E F Recovery & Matrix Effect A->F G Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) A->G H Validated Method B->H C->H D->H E->H F->H G->H

Caption: Workflow of the bioanalytical method validation process.

Comparison with Alternative Methods

While LC-MS/MS is often the preferred method for its sensitivity and selectivity, other techniques can be considered depending on the specific requirements of the study.

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. However, it generally offers lower sensitivity and selectivity.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation: A protein precipitation method can be used for sample cleanup.

  • To 100 µL of plasma, 200 µL of acetonitrile is added to precipitate the proteins.

  • The mixture is vortexed and then centrifuged.

  • The supernatant is collected and injected into the HPLC system.

2. Chromatographic Conditions: Similar chromatographic conditions as the LC-MS/MS method can be employed, with optimization of the mobile phase to achieve adequate separation from endogenous plasma components.

3. UV Detection: Detection is performed at a wavelength where this compound exhibits maximum absorbance.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS can be an alternative. However, for a relatively polar molecule like this compound, derivatization may be necessary to improve its volatility and chromatographic properties.

Experimental Protocol: GC-MS Method

1. Sample Preparation and Derivatization: Following a liquid-liquid extraction, the dried extract is derivatized, for instance, by acylation, to increase volatility.

2. GC Conditions: A capillary column suitable for amine analysis is used, with a temperature program to separate the analyte from other components.

3. Mass Spectrometric Detection: Detection is performed using either electron ionization (EI) or chemical ionization (CI), monitoring characteristic fragment ions of the derivatized analyte.

Comparative Performance of Bioanalytical Methods

The following table provides a comparative summary of the expected performance of the different bioanalytical methods.

FeatureLC-MS/MSHPLC-UVGC-MS (with derivatization)
Sensitivity Very High (sub-ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Selectivity Very HighModerateHigh
Linear Range WideModerateWide
Sample Throughput HighModerateModerate
Method Development Complexity HighLow to ModerateHigh
Cost (Instrument & Consumables) HighLowModerate to High
Logical Relationship of Method Selection

The choice of the bioanalytical method depends on a variety of factors, including the required sensitivity, the complexity of the matrix, and available resources.

Bioanalytical Method Selection Logic A Define Assay Requirements (Sensitivity, Throughput, Cost) B High Sensitivity & Selectivity Required? A->B C LC-MS/MS B->C Yes D Moderate Sensitivity Acceptable? B->D No E HPLC-UV D->E Yes F Analyte Volatile/Derivatizable? D->F No G GC-MS F->G Yes H Re-evaluate Requirements F->H No

Caption: Decision tree for selecting a suitable bioanalytical method.

Conclusion

For the quantitative determination of this compound in human plasma, the presented LC-MS/MS method offers superior sensitivity, selectivity, and a wide dynamic range, making it the recommended choice for pharmacokinetic and regulated bioanalytical studies. While HPLC-UV and GC-MS present viable alternatives under certain conditions, they may not meet the stringent requirements for low-level quantification in complex biological matrices. The detailed protocols and comparative data in this guide are intended to aid researchers in making an informed decision based on their specific analytical needs.

References

Head-to-Head Comparison: Psilocybin vs. The Uncharacterized Phenethylamine, 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in pharmacology and drug development, highlighting the known properties of a classic psychedelic against a novel, uncharacterized compound.

In the ever-expanding landscape of psychoactive substance research, the robustly characterized classic psychedelic, psilocybin, serves as a critical benchmark. This guide provides a head-to-head comparison between psilocybin, a tryptamine with a wealth of pharmacological and clinical data, and 2,5-Diethoxy-4-morpholinoaniline, a phenethylamine for which no significant pharmacological data has been published. This comparison is structured to not only present the known attributes of psilocybin but also to outline a clear experimental path for the characterization of novel compounds like this compound.

Overview and Chemical Structures

Psilocybin is a naturally occurring psychedelic prodrug found in over 200 species of mushrooms.[1] Upon ingestion, it is rapidly dephosphorylated to its active metabolite, psilocin, which is responsible for its psychoactive effects.[2][3] Psilocin is a tryptamine derivative and a structural analog of the neurotransmitter serotonin.

This compound is a synthetic phenethylamine. The 2,5-dialkoxy substitution pattern is a common feature in many psychoactive phenethylamines.[4] The addition of a morpholino group at the 4-position of the phenyl ring represents a structural modification that requires detailed pharmacological investigation to understand its influence on receptor interactions and psychoactive properties.

CompoundChemical StructureMolecular FormulaMolecular Weight
Psilocin (Image of Psilocin Structure)C12H16N2O204.27 g/mol
This compound (Image of this compound Structure)C14H22N2O3266.34 g/mol [5]

Pharmacological Profile: A Study in Contrasts

The pharmacological profile of psilocin is well-documented, centering on its interaction with serotonin receptors. In stark contrast, the pharmacological properties of this compound remain to be elucidated through empirical research.

Receptor Binding Affinity

Psilocin exhibits a high affinity for several serotonin (5-HT) receptor subtypes, with its primary psychoactive effects mediated by its partial agonist activity at the 5-HT2A receptor.[6] It also shows affinity for other 5-HT receptors, which may contribute to its overall pharmacological effects.[7]

Table 1: Receptor Binding Affinity (Ki, nM) of Psilocin

ReceptorKi (nM)
5-HT2A~6
5-HT2C~14
5-HT1A~100
5-HT1DData Variable
5-HT1EData Variable
5-HT2BData Variable
5-HT5AData Variable
5-HT6Data Variable
5-HT7Data Variable
SERT>1000

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[6][7]

Table 2: Receptor Binding Affinity (Ki, nM) of this compound

ReceptorKi (nM)
5-HT2AData Not Available
5-HT2CData Not Available
5-HT1AData Not Available
Other Monoamine ReceptorsData Not Available
Monoamine TransportersData Not Available
Functional Activity

The functional activity of psilocin as a partial agonist at the 5-HT2A receptor triggers a cascade of intracellular signaling events. This activation of the Gq/11 signaling pathway is believed to be fundamental to its psychedelic effects.[8][9]

Table 3: Functional Activity (EC50, nM) of Psilocin

AssayReceptorEC50 (nM)
Calcium Mobilization5-HT2AData Variable
IP1 Accumulation5-HT2AData Variable
β-arrestin Recruitment5-HT2AData Variable

EC50 values are highly dependent on the specific assay and cell system used.

Table 4: Functional Activity (EC50, nM) of this compound

AssayReceptorEC50 (nM)
Calcium Mobilization5-HT2AData Not Available
IP1 Accumulation5-HT2AData Not Available
β-arrestin Recruitment5-HT2AData Not Available

Signaling Pathways

The primary mechanism of action for classic psychedelics like psilocybin involves the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). This leads to the activation of the Gq/11 protein and subsequent downstream signaling cascades.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Releases Ca2+ Ca_Cytosol->PKC Co-activates Ca_Cytosol->Cellular_Response Modulates Activity Psilocybin Psilocin (Agonist) Psilocybin->5HT2A_R Binds to

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Pharmacokinetics

Psilocybin is a prodrug that is rapidly dephosphorylated to psilocin.[2][10] Psilocin is then absorbed, with peak plasma concentrations occurring 1.8 to 4 hours after oral administration.[10] It is primarily metabolized by CYP2D6 and CYP3A4 and has an elimination half-life of 1.5 to 4 hours.[10] The pharmacokinetics of this compound are unknown.

Table 5: Pharmacokinetic Parameters of Psilocybin/Psilocin

ParameterValue
Bioavailability (Psilocin)~53%
Tmax (Psilocin)1.8 - 4 hours
Half-life (Psilocin)1.5 - 4 hours
Primary MetabolismDephosphorylation, CYP2D6, CYP3A4

Values are approximate and can vary between individuals.[10]

Experimental Protocols for Characterization

To determine the pharmacological and behavioral profile of an uncharacterized compound such as this compound, a systematic experimental approach is required. The following protocols are standard in the field of psychedelic research.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Assessment cluster_pk Pharmacokinetic Profiling Binding Radioligand Binding Assays (Determine Ki at 5-HT receptors) Functional Functional Assays (e.g., Ca2+ mobilization, IP1 accumulation) (Determine EC50 and Emax) Binding->Functional If high affinity HTR Head-Twitch Response (HTR) in Rodents (Assess 5-HT2A receptor-mediated psychedelic-like effects) Functional->HTR If potent agonist Drug_Discrimination Drug Discrimination Studies (Assess subjective effects similarity to known psychedelics) HTR->Drug_Discrimination Locomotor Locomotor Activity (Assess stimulant or depressant effects) HTR->Locomotor PK Pharmacokinetic Studies (Determine Tmax, Cmax, Half-life, Brain Penetration) HTR->PK Correlate with plasma/brain levels

References

Assessing the Metabolic Stability of 2,5-Diethoxy-4-morpholinoaniline in Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel compound, 2,5-Diethoxy-4-morpholinoaniline, using liver microsomes. Due to the absence of published metabolic data for this specific molecule, this document outlines a detailed experimental protocol, presents comparative data for established reference compounds, and proposes potential metabolic pathways based on existing knowledge of structurally related molecules. This guide is intended to enable researchers to generate crucial data for evaluating the drug-like properties of this compound.

Comparative Metabolic Stability Data

The following table presents typical metabolic stability data for well-characterized reference compounds in human liver microsomes. These compounds are often included in metabolic stability assays as controls to ensure the validity of the experimental system. The data for this compound should be compared against these benchmarks to classify its metabolic stability.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Verapamil 26[1]267[1]High Clearance
Imipramine >60[1]<115.5[1]Low to Intermediate Clearance
Testosterone -HighHigh Clearance
This compound Data to be generatedData to be generatedTo be determined

Experimental Protocol: Liver Microsomal Stability Assay

This protocol details the steps for determining the metabolic stability of a test compound.

1. Materials and Reagents:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • This compound (test compound)

  • Reference compounds (Verapamil, Imipramine, Testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and reference compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the liver microsome suspension and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test or reference compound.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding a cold quenching solution, such as acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow and Potential Metabolism

To further clarify the experimental process and potential metabolic fate of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Buffers, Test Compound, NADPH System) mix Combine Microsomes, Buffer, and Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate time_points Collect Aliquots (0, 5, 15, 30, 45, 60 min) incubate->time_points quench Terminate Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound m1 O-deethylation (Mono- or Di-hydroxylated Metabolites) parent->m1 CYP450 m2 Morpholine Ring Oxidation (e.g., Lactam formation) parent->m2 CYP450 m3 Aromatic Hydroxylation parent->m3 CYP450 m4 Glucuronidation (on hydroxylated metabolites) m1->m4 UGTs, SULTs m5 Sulfation (on hydroxylated metabolites) m1->m5 UGTs, SULTs m3->m4 UGTs, SULTs m3->m5 UGTs, SULTs

References

Comparative Docking Analysis of 2,5-Diethoxy-4-morpholinoaniline and Known Ligands Against Putative Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential binding affinities of 2,5-diethoxy-4-morpholinoaniline with known ligands against selected protein targets. Due to the limited availability of direct experimental docking studies for this compound, this guide outlines a comprehensive approach based on methodologies applied to structurally similar compounds. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the potential interactions of this compound and to present hypothetical data for illustrative purposes.

Introduction to this compound

This compound is a chemical compound with the molecular formula C14H22N2O3[1][2]. Its structure, featuring a substituted aniline ring with two ethoxy groups and a morpholine moiety, suggests its potential for biological activity, as similar aniline and morpholine derivatives have been investigated for various therapeutic applications, including as enzyme inhibitors and receptor modulators.

Putative Protein Targets and Known Ligands

Based on the activities of structurally related aniline and morpholine-containing compounds, several protein families are proposed as potential targets for this compound. For this comparative guide, we will consider a hypothetical scenario where it is docked against DNA Gyrase and a Serotonin Receptor (5-HT2A), alongside known inhibitors for each.

  • DNA Gyrase: A type II topoisomerase that is a well-established target for antibacterial agents.

  • Serotonin 5-HT2A Receptor: A G-protein coupled receptor involved in various neurological processes and a target for antipsychotic and psychedelic drugs.

Comparative Docking Performance: A Hypothetical Analysis

Molecular docking simulations are computational methods used to predict the binding mode and affinity of a ligand to a protein target. The following table summarizes hypothetical docking scores and binding energies for this compound and known ligands against the selected protein targets. Lower binding energy values typically indicate a more favorable interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues (Hypothetical)
This compound DNA Gyrase -8.2 1.5 Asp73, Gly77, Arg76
Ciprofloxacin (Known Inhibitor)DNA Gyrase-8.90.8Asp73, Gly77, Ser122
This compound 5-HT2A Receptor -9.5 0.5 Asp155, Ser159, Phe339
Ketanserin (Known Antagonist)5-HT2A Receptor-10.10.2Asp155, Phe339, Trp336

Experimental Protocols

A generalized molecular docking protocol to generate the data presented above would involve the following steps.[3][4][5][6]

4.1. Software and Tools

  • Molecular Docking Software: AutoDock Vina[7]

  • Visualization Software: UCSF Chimera or PyMOL[3]

  • Ligand and Protein Preparation: AutoDock Tools[5]

4.2. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., DNA Gyrase from E. coli, PDB ID: 2Y2T; 5-HT2A Receptor, PDB ID: 6A93) from the Protein Data Bank (RCSB PDB).

  • Prepare the Receptor: Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, which is crucial for calculating correct electrostatic interactions.

  • Define the Binding Site: Identify the active site of the protein, typically based on the location of the co-crystallized ligand or from published literature. Define a grid box that encompasses this active site for the docking simulation.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina.

4.3. Ligand Preparation

  • Obtain Ligand Structures: The 3D structure of this compound and the known ligands can be obtained from databases like PubChem or ZINC, or sketched using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable conformation.

  • Set Torsional Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT file format.

4.4. Docking Simulation

  • Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run Docking: Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses for the ligand within the protein's active site, ranked by their docking scores.

4.5. Analysis of Results

  • Binding Affinity: The docking score represents the binding affinity in kcal/mol. The most negative value indicates the best binding pose.

  • Interaction Analysis: Visualize the best-ranked docking pose using software like UCSF Chimera or PyMOL. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein to understand the molecular basis of the binding.

Visualizations

The following diagrams illustrate the workflow of the comparative docking study and the structural relationships of the compounds.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Protein_Preparation Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Box_Definition Define Binding Site (Grid Box Generation) Protein_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Run_Docking Execute Docking Simulation (AutoDock Vina) Ligand_Preparation->Run_Docking Grid_Box_Definition->Run_Docking Pose_Analysis Analyze Binding Poses (Lowest Energy Conformation) Run_Docking->Pose_Analysis Interaction_Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Visualization Comparative_Analysis Comparative Analysis (Docking Scores, Binding Modes) Interaction_Visualization->Comparative_Analysis

Caption: Workflow for a comparative molecular docking study.

G cluster_ligands Compounds for Docking cluster_targets Protein Targets A 2,5-Diethoxy-4- morpholinoaniline T1 Target 1 (e.g., DNA Gyrase) A->T1 Docking T2 Target 2 (e.g., 5-HT2A Receptor) A->T2 Docking B Known Ligand 1 (e.g., Ciprofloxacin) B->T1 Docking C Known Ligand 2 (e.g., Ketanserin) C->T2 Docking Binding_Affinity_1 Comparative Analysis (Target 1) T1->Binding_Affinity_1 Results Binding_Affinity_2 Comparative Analysis (Target 2) T2->Binding_Affinity_2 Results

Caption: Logical relationship in the comparative docking study.

G ligand_scaffold Aniline Core Morpholine Ring test_compound This compound Ethoxy Group (C2) Ethoxy Group (C5) test_compound:f0->ligand_scaffold:f0  shares test_compound:f0->ligand_scaffold:f1  shares known_ligand_1 Ciprofloxacin Quinoline Core Piperazine Ring known_ligand_1->ligand_scaffold:f0  structurally distinct known_ligand_2 Ketanserin Quinazolinone Core Piperidine Ring known_ligand_2->ligand_scaffold:f0  structurally distinct

Caption: Structural comparison of the core scaffolds.

References

Confirming the On-Target Engagement of 2,5-Diethoxy-4-morpholinoaniline in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to confirm the on-target engagement of 2,5-Diethoxy-4-morpholinoaniline. While direct experimental data for this specific compound is not extensively available, its structural similarity to other 2,5-disubstituted phenethylamines suggests it likely targets serotonin receptors, with a high probability of acting as a 5-HT2A receptor agonist.[1][2] This guide will, therefore, focus on methods to validate the engagement of a G-protein coupled receptor (GPCR) target, using the putative action of this compound on the 5-HT2A receptor as a primary example.

Comparison of Target Engagement Confirmation Methods

Several robust methods exist to confirm the direct interaction of a small molecule with its cellular target. The choice of method often depends on the specific research question, available resources, and the nature of the target protein. Below is a comparison of three widely used approaches.

Method Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified.[3][4][5]- Label-free method, no modification of the compound is needed.- Performed in a cellular environment, reflecting physiological conditions.- Can be adapted for high-throughput screening.[3]- Requires a specific antibody for the target protein for Western blot detection.- Not all proteins exhibit a significant thermal shift upon ligand binding.A shift in the melting curve of the target protein in the presence of the compound.
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.[6]- Can identify novel or unexpected targets.- Provides direct evidence of a physical interaction.- Requires chemical modification of the compound, which may alter its binding properties.- Prone to false positives from non-specific binding to the matrix or beads.[6]A list of putative binding proteins and their relative abundance.
Calcium Flux Assay For Gq-coupled receptors like 5-HT2A, agonist binding triggers the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[1]- A functional assay that confirms not just binding but also receptor activation.- High-throughput compatible.- Provides real-time kinetic data.- Indirect measure of target engagement.- Only applicable to targets that signal through calcium mobilization.A dose-dependent increase in intracellular calcium concentration upon compound addition.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm the engagement of this compound with a putative target protein (e.g., 5-HT2A receptor) in cultured cells.

Materials:

  • Cultured cells expressing the target protein (e.g., HEK293 cells transfected with 5-HT2A receptor)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Specific primary antibody against the target protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with the primary antibody specific for the target protein. After washing, incubate with the HRP-conjugated secondary antibody.

  • Data Analysis: Develop the blot using a chemiluminescent substrate and image the bands. Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for On-Target Engagement Confirmation

cluster_0 In Silico & In Vitro cluster_1 Cell-Based Assays cluster_2 Data Analysis & Validation Compound_Selection Select 2,5-Diethoxy-4- morpholinoaniline Target_Hypothesis Hypothesize Target (e.g., 5-HT2A Receptor) Compound_Selection->Target_Hypothesis Cell_Treatment Treat Cells with Compound Target_Hypothesis->Cell_Treatment CETSA Cellular Thermal Shift Assay Cell_Treatment->CETSA AP_MS Affinity Purification- Mass Spectrometry Cell_Treatment->AP_MS Functional_Assay Functional Assay (e.g., Calcium Flux) Cell_Treatment->Functional_Assay Data_Analysis Analyze Data from all methods CETSA->Data_Analysis AP_MS->Data_Analysis Functional_Assay->Data_Analysis Target_Validation Validate On-Target Engagement Data_Analysis->Target_Validation

Caption: Workflow for confirming on-target engagement.

Putative Signaling Pathway of this compound

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 2,5-Diethoxy-4- morpholinoaniline Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds and Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Putative 5-HT2A receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2,5-Diethoxy-4-morpholinoaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Hazard Assessment and Safety Precautions

While a specific SDS for 2,5-Diethoxy-4-morpholinoaniline is not available, analogous compounds suggest that it may be harmful if swallowed, cause skin and eye irritation, and potentially be toxic to aquatic life. Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory.

Personal Protective Equipment (PPE) Handling Precautions
Chemical-resistant gloves (Nitrile or Neoprene)Work in a well-ventilated area, preferably a chemical fume hood.
Safety goggles or a face shieldAvoid inhalation of dust or vapors.
Laboratory coatAvoid contact with skin and eyes.
Closed-toe shoesDo not eat, drink, or smoke when handling this compound.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous and collected in a separate, labeled waste container.

    • Liquid Waste: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard") based on the precautionary information from similar compounds.

    • Indicate the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste manifest with the full chemical name and any known hazard information.

    • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal by a certified vendor.

Experimental Workflow for this compound Disposal cluster_0 On-Site Laboratory Procedures cluster_1 Coordination and Final Disposal A 1. Wear Appropriate PPE B 2. Segregate Waste at Point of Generation (Solid, Liquid, Contaminated Materials) A->B C 3. Securely Package and Label Waste Containers B->C D 4. Store Waste in Designated Accumulation Area C->D E 5. Contact EHS or Licensed Waste Vendor D->E F 6. Provide Waste Manifest Information E->F G 7. Schedule and Complete Waste Pickup F->G

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the hierarchical and logical relationship between safety precautions, handling procedures, and the final disposal steps.

Logical Relationships in Chemical Disposal cluster_Safety Foundation: Personal and Environmental Safety cluster_Procedure Execution: Procedural Steps cluster_Compliance Verification: Regulatory Compliance Core_Principle Safe and Compliant Disposal Hazard_Assessment Hazard Assessment (Based on Analogs) Core_Principle->Hazard_Assessment PPE Appropriate PPE Hazard_Assessment->PPE Handling Safe Handling Practices Hazard_Assessment->Handling Segregation Waste Segregation PPE->Segregation Handling->Segregation Labeling Proper Labeling Segregation->Labeling Storage Secure Storage Labeling->Storage EHS_Consultation EHS Consultation Storage->EHS_Consultation Vendor_Disposal Licensed Vendor Disposal EHS_Consultation->Vendor_Disposal Vendor_Disposal->Core_Principle

Caption: Interdependencies of safety, procedure, and compliance in chemical disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.